8-C-Glucosyl-(R)-aloesol
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H24O9 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C19H24O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,8,12,15-17,19-22,24-26H,4,6H2,1-2H3/t8-,12-,15-,16+,17-,19+/m1/s1 |
InChI Key |
AGFQQUGEUMRHOC-MSBJMBNQSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of 8-C-Glucosyl-(R)-aloesol in Aloe Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 8-C-Glucosyl-(R)-aloesol, a bioactive C-glycosyl chromone found in various Aloe species. While its presence, particularly in Aloe vera, is qualitatively documented, this guide highlights the significant gap in quantitative data regarding its concentration in different species and plant parts. This document details relevant experimental protocols for the isolation of similar compounds, which can be adapted for this compound, and proposes a hypothetical biosynthetic pathway based on current knowledge of C-glycosylation in plants. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their work with this promising compound.
Introduction
The genus Aloe encompasses a diverse group of succulent plants renowned for their medicinal properties, which are attributed to a rich array of secondary metabolites. Among these, chromones represent a significant class of compounds with various reported biological activities. This compound, a C-glycosyl derivative of aloesol, has been identified as a constituent of Aloe species, notably Aloe vera (syn. Aloe barbadensis)[1][2][3]. C-glycosyl compounds are characterized by a sugar moiety linked directly to an aglycone via a carbon-carbon bond, a feature that confers greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive candidates for drug development. This guide aims to consolidate the available technical information on the natural sources, isolation, and biosynthesis of this compound.
Natural Occurrence and Quantitative Data
This compound has been reported as a natural constituent of the leaf pulp and exudate of Aloe vera[1][2][3]. It co-occurs with a variety of other chromones, anthraquinones, and polysaccharides that contribute to the plant's overall chemical profile.
Despite its confirmed presence, a thorough review of the scientific literature reveals a conspicuous absence of specific quantitative data for this compound. Studies have focused on the quantification of more abundant Aloe compounds, such as aloin, but have not provided concentration levels for this particular chromone. The table below summarizes the qualitative occurrence of this compound and related compounds in Aloe species.
| Compound | Aloe Species | Plant Part | Quantitative Data | Reference |
| This compound | Aloe vera (syn. Aloe barbadensis) | Leaves (Pulp and Exudate) | Not Reported | [1][2][3] |
| 8-C-Glucosyl-(S)-aloesol | Aloe vera | Leaves | Not Reported | [1] |
| 8-C-glucosyl-7-O-methyl-(S)-aloesol | Aloe vera | Leaves | Not Reported | [1] |
| 8-C-glucosyl-7-O-methylaloediol | Aloe vera | Leaves | Not Reported | [1] |
| 8-C-glucosyl-(2'-O-cinnamoyl)-7-O-methylaloediol A | Aloe vera | Leaves | Not Reported | [1] |
| Aloin (Barbaloin) | Various Aloe species | Leaf Exudate | 0.1% to 6.6% of leaf dry weight | Not specified in provided results |
Experimental Protocols
While a specific protocol for the isolation and quantification of this compound is not detailed in the available literature, methodologies for the separation of other C-glycosyl chromones from Aloe vera can be adapted.
Preparative Isolation of a Cinnamoyl-C-glycoside Chromone from Aloe Vera by High-Speed Countercurrent Chromatography (HSCCC)
This protocol, successfully used to isolate a related chromone, provides a robust framework for obtaining pure this compound[4].
3.1.1. Crude Extract Preparation
-
Obtain fresh Aloe vera leaves.
-
Perform a series of pretreatments (e.g., washing, peeling to separate the rind from the gel).
-
Extract the desired plant material with methanol after adsorption onto decolorizing active carbon[4].
-
Partition the methanol extract between dichloromethane and water[4].
-
Collect the organic phase for further purification.
3.1.2. High-Speed Countercurrent Chromatography (HSCCC) Purification A two-step HSCCC separation is employed for purification[4]:
-
Step 1:
-
Solvent System: Chloroform-methanol-water (4:3:2, v/v/v)[4].
-
The organic phase from the partitioning step is subjected to HSCCC with this solvent system.
-
Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the target chromones.
-
-
Step 2:
-
Solvent System: Dichloromethane-methanol-water (5:4:2, v/v/v)[4].
-
The enriched fractions from the first step are further purified using this second solvent system to yield the pure compound.
-
3.1.3. Structure Elucidation The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:
-
Ultraviolet (UV) Spectroscopy
-
Mass Spectrometry (MS), such as Fast Atom Bombardment Mass Spectrometry (FAB-MS)[4]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)[4]
Analytical Quantification using High-Performance Liquid Chromatography (HPLC)
Although a validated HPLC method for this compound is not available, a general approach can be developed based on methods used for other phenolic compounds in Aloe.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution system consisting of water (often with a small percentage of acid, e.g., formic acid or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection: A UV detector, specifically a Diode Array Detector (DAD), is suitable for detecting chromones, which have characteristic UV absorbance maxima.
-
Quantification: Quantification would require the isolation of a pure standard of this compound to generate a calibration curve.
Biosynthesis of this compound
The biosynthetic pathway of C-glycosyl chromones in Aloe species has not been fully elucidated. However, based on the biosynthesis of other C-glycosides in plants, a hypothetical pathway for this compound can be proposed.
The formation of C-glycosides is catalyzed by a specific class of enzymes known as C-glycosyltransferases (CGTs)[5]. These enzymes utilize a UDP-activated sugar, typically UDP-glucose, as the glycosyl donor[6]. The aglycone precursor for this compound is aloesol.
The proposed biosynthetic pathway likely involves the following key steps:
-
Biosynthesis of the Aloesol Aglycone: Aloesol is a chromone, and its biosynthesis is thought to proceed via the polyketide pathway.
-
C-Glycosylation: A specific UDP-glucosyltransferase (UGT) catalyzes the attachment of a glucose molecule from UDP-glucose to the C-8 position of the aloesol backbone. This enzymatic step is crucial for the formation of the stable C-C bond.
-
Stereospecific Reduction: The final step would involve a stereospecific reduction of a carbonyl group in a precursor to yield the (R)-hydroxyl group at the C-2' position of the propyl side chain. The exact timing of this reduction relative to the glycosylation step is unknown.
// Nodes Polyketide_Pathway [label="Polyketide Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Aloesol_Precursor [label="Aloesol Precursor\n(Aglycone)", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Glycosyltransferase [label="C-Glycosyltransferase\n(UGT)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucosylated_Intermediate [label="8-C-Glucosyl-aloesol\nprecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Stereospecific_Reductase [label="Stereospecific\nReductase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Polyketide_Pathway -> Aloesol_Precursor [label="Biosynthesis"]; Aloesol_Precursor -> Glucosylated_Intermediate [label="C-Glycosylation"]; UDP_Glucose -> C_Glycosyltransferase [style=dashed]; C_Glycosyltransferase -> Aloesol_Precursor [dir=none, style=dotted, arrowhead=none]; Glucosylated_Intermediate -> Final_Product [label="Reduction"]; Stereospecific_Reductase -> Glucosylated_Intermediate [dir=none, style=dotted, arrowhead=none]; } END_DOT Hypothetical biosynthetic pathway of this compound.
// Nodes Start [label="Fresh Aloe vera Leaves", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Crude Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning\n(Dichloromethane/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSCCC1 [label="HSCCC Purification Step 1\n(Chloroform-Methanol-Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSCCC2 [label="HSCCC Purification Step 2\n(Dichloromethane-Methanol-Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Structural Elucidation\n(UV, MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="HPLC-DAD Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure this compound", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Extraction; Extraction -> Partition; Partition -> HSCCC1 [label="Organic Phase"]; HSCCC1 -> HSCCC2 [label="Enriched Fractions"]; HSCCC2 -> Pure_Compound; Pure_Compound -> Analysis; Extraction -> Quantification [label="For Quantitative Analysis"]; } END_DOT General workflow for the isolation and analysis of this compound.
Conclusion and Future Perspectives
This compound represents a potentially valuable bioactive compound from Aloe species. However, the current body of scientific literature lacks critical quantitative data on its natural abundance. This information is essential for evaluating its potential as a pharmaceutical or nutraceutical ingredient and for developing efficient extraction and purification strategies. Future research should focus on:
-
Development and validation of a robust analytical method (e.g., HPLC-UV/MS) for the quantification of this compound.
-
A systematic investigation of the concentration of this compound in different Aloe species, varieties, and plant parts (e.g., leaf rind vs. gel) under various geographical and cultivation conditions.
-
Elucidation of the specific enzymes and genes involved in the biosynthesis of C-glycosyl chromones in Aloe, which could open avenues for biotechnological production.
Addressing these knowledge gaps will be crucial for unlocking the full therapeutic and commercial potential of this compound. This guide provides a foundation for researchers to build upon in their future investigations of this and other related natural products.
References
- 1. ijeais.org [ijeais.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Pathway: A Technical Guide to the Biosynthesis of 8-C-Glucosyl-(R)-aloesol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to 8-C-Glucosyl-(R)-aloesol, a bioactive chromone found in Aloe species. While significant strides have been made in elucidating the initial and final steps of this pathway, a critical enzymatic step remains a key area of ongoing research. This document details the known enzymatic reactions, presents quantitative data for the characterized enzymes, outlines relevant experimental protocols, and highlights the existing knowledge gaps to guide future research endeavors.
The Biosynthetic Pathway: A Three-Stage Process
The biosynthesis of this compound is proposed to occur in three main stages, commencing with the formation of the chromone core, followed by a crucial C-glycosylation event, and concluding with a stereospecific reduction.
Stage 1: Formation of the Aloesone Chromone Core
The pathway initiates with the synthesis of aloesone, the chromone aglycone. This reaction is catalyzed by a type III polyketide synthase (PKS) known as aloesone synthase . This enzyme orchestrates the iterative condensation of seven molecules of malonyl-CoA to produce the heptaketide aloesone, which serves as the foundational scaffold for subsequent modifications.[1]
Stage 2: The C-Glycosylation Enigma
The central and currently unelucidated step in the pathway is the C-glycosylation of aloesone at the C-8 position to form aloesin (8-C-glucosyl-aloesone). This reaction involves the formation of a stable carbon-carbon bond between the chromone ring and a glucose moiety, typically derived from UDP-glucose. Despite extensive screening of over 400 UDP-dependent glycosyltransferases (UGTs), including known C-UGTs, an enzyme capable of efficiently catalyzing this specific C-glycosylation has not yet been identified.[2][3][4] This suggests that the responsible C-glucosyltransferase is highly specific and likely a novel enzyme yet to be discovered and characterized. The existence of aloesin in Aloe species, however, strongly supports the presence of such an enzyme.
Stage 3: Stereospecific Reduction to (R)-aloesol
The final step in the biosynthesis is the reduction of the keto group on the acetonyl side chain of aloesin to a hydroxyl group, yielding this compound. This conversion is catalyzed by a reductase. Recently, a novel aldo-keto reductase (AvAKR) was isolated from Aloe vera.[5] This NADPH-dependent enzyme exhibits broad substrate specificity for carbonyl compounds, making it a strong candidate for catalyzing the stereospecific reduction of aloesin to its (R)-aloesol form.[5] The common synonym for this compound is (R)-Aloesinol, further supporting this reductive step.
Quantitative Data on Pathway Enzymes
The following tables summarize the available kinetic data for the characterized and candidate enzymes in the biosynthetic pathway.
Table 1: Kinetic Parameters of Aloesone Synthase (PKS3) from Aloe arborescens
| Substrate | KM (μM) | kcat (min-1) | pH Optimum | Reference |
| Malonyl-CoA | 88 | 0.0075 | 6.0 | [1] |
Table 2: Biochemical Properties of the Candidate Aldo-Keto Reductase (AvAKR) from Aloe vera
| Property | Value | Reference |
| Subcellular Localization | Cytoplasmic | [5] |
| Cofactor Dependence | NADPH | [5] |
| Substrate Profile | Broad, including various carbonyl compounds | [5] |
Note: Specific kinetic data for AvAKR with aloesin as a substrate is not yet available and represents a key area for future research.
Visualizing the Pathway and Experimental Workflows
dot digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
} . Caption: Proposed biosynthetic pathway of this compound.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
} . Caption: Workflow for identifying and characterizing the aloesone C-glucosyltransferase.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to fully elucidate the biosynthesis of this compound.
Protocol for Heterologous Expression and Purification of a Candidate C-Glucosyltransferase
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of a candidate C-glucosyltransferase gene and clone it into an E. coli expression vector (e.g., pET-28a(+)) containing an N-terminal 6xHis-tag.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: a. Grow a 10 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic. b. Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate overnight at 21°C.
-
Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). e. Apply the supernatant to a pre-equilibrated Ni-NTA agarose column. f. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Verify the purity and size of the protein by SDS-PAGE. i. Determine the protein concentration using a Bradford or BCA assay.
In Vitro C-Glucosyltransferase Activity Assay
-
Reaction Mixture: Prepare a 50 µL reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
100 µM Aloesone (dissolved in DMSO)
-
2 mM UDP-Glucose
-
5 µg of the purified candidate C-glucosyltransferase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-16 hours.
-
Reaction Quenching: Stop the reaction by adding 50 µL of ice-cold methanol.
-
Analysis by HPLC-MS: a. Centrifuge the quenched reaction to pellet any precipitated protein. b. Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer. c. Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid). d. Monitor for the appearance of a new peak with the expected mass of aloesin (m/z [M-H]- 393.1). e. Compare the retention time and mass spectrum with an authentic standard of aloesin if available.
Protocol for Heterologous Expression and Purification of Aldo-Keto Reductase (AvAKR)
This protocol follows the same steps as outlined in section 4.1 for the C-glucosyltransferase, using the coding sequence for AvAKR.
In Vitro Aldo-Keto Reductase Activity Assay
-
Reaction Mixture: Prepare a 200 µL reaction mixture in a 96-well plate containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
200 µM NADPH
-
100 µM Aloesin (dissolved in DMSO)
-
5 µg of purified AvAKR
-
-
Spectrophotometric Monitoring: a. Initiate the reaction by adding the enzyme. b. Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) at 37°C using a plate reader. c. Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
Product Confirmation: a. For product identity confirmation, perform a larger scale reaction and stop it after a set time with methanol. b. Analyze the reaction products by HPLC-MS to confirm the formation of this compound (m/z [M-H]- 395.1). Chiral chromatography would be required to confirm the (R)-stereospecificity.
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating pathway that combines polyketide synthesis with glycosylation and reduction steps. While the initial synthesis of the aloesone core by aloesone synthase and the likely final reduction by an aldo-keto reductase such as AvAKR are reasonably well-understood, the critical C-glycosylation step remains a "black box". The identification and characterization of the specific aloesone 8-C-glucosyltransferase is the most pressing challenge in this field. The experimental protocols outlined in this guide provide a roadmap for researchers to tackle this challenge. Successfully identifying this elusive enzyme will not only complete our understanding of this important biosynthetic pathway but also provide a valuable biocatalyst for the potential biotechnological production of aloesin and its derivatives for the pharmaceutical and cosmetic industries.
References
- 1. uniprot.org [uniprot.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and functional characterization of a novel aldo-keto reductase from Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 8-C-Glucosyl-(R)-aloesol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-C-Glucosyl-(R)-aloesol is a bioactive C-glucosyl chromone isolated from Aloe vera. This document provides a comprehensive overview of its chemical structure, stereochemistry, and the analytical techniques used for its characterization. While detailed experimental protocols for this specific molecule are not extensively published, this guide synthesizes available data on closely related compounds and general methodologies for the isolation and structural elucidation of natural products from Aloe species. This information is intended to serve as a foundational resource for researchers engaged in the study and development of chromone-based therapeutic agents.
Chemical Structure and Properties
This compound is a chromone derivative characterized by a C-glycosidic linkage between a glucose molecule and the aloesol aglycone at the C-8 position. The aloesol moiety possesses a chiral center at the 2-hydroxypropyl side chain, with the (R) configuration being specified.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 396.39 g/mol | --INVALID-LINK-- |
| IUPAC Name | 7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | --INVALID-LINK-- |
| Synonyms | (R)-Aloesinol, 8-C-Glucosyl-(R)-aloesinol | --INVALID-LINK-- |
| Class | Chromone, C-glucosyl compound | [Various Sources] |
| Natural Source | Aloe vera (L.) Burm.f. | --INVALID-LINK-- |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The key stereochemical features are:
-
The (R) configuration at the chiral center of the 2-hydroxypropyl side chain attached to the chromone ring. This is explicitly denoted in its name.
-
The β-D-glucopyranosyl configuration of the C-linked sugar moiety. The anomeric carbon of the glucose is attached to the C-8 position of the chromone ring. The stereochemistry of the glucose unit is that of D-glucose, and the anomeric configuration is β, which is typical for many naturally occurring C-glycosides.
The absolute configuration of these stereocenters is crucial for molecular recognition by biological targets and thus dictates its pharmacological profile.
Spectroscopic Data for Structural Elucidation
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for C-Glucosyl Chromones
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Chromone Moiety | ||
| 2 | - | ~165 |
| 3 | ~6.2 | ~112 |
| 4 | - | ~182 |
| 4a | - | ~110 |
| 5 | - | ~158 |
| 5-CH₃ | ~2.8 | ~22 |
| 6 | ~6.8 | ~115 |
| 7 | - | ~162 |
| 8 | - | ~105 |
| 8a | - | ~155 |
| 2-Hydroxypropyl Side Chain | ||
| 1' | ~2.9 (dd) | ~45 |
| 2' | ~4.1 (m) | ~65 |
| 3' | ~1.2 (d) | ~23 |
| Glucosyl Moiety | ||
| 1'' (Anomeric) | ~4.7 (d) | ~74 |
| 2'' | ~4.1 (t) | ~71 |
| 3'' | ~3.5 (t) | ~79 |
| 4'' | ~3.4 (t) | ~71 |
| 5'' | ~3.4 (m) | ~82 |
| 6''a | ~3.8 (dd) | ~62 |
| 6''b | ~3.7 (dd) |
Note: These are representative values and may vary depending on the solvent and specific substitution pattern.
Experimental Protocols
The following sections outline the general methodologies for the isolation and structural characterization of C-glucosyl chromones from Aloe vera.
Isolation and Purification Workflow
The isolation of this compound from Aloe vera typically involves a multi-step process to separate it from a complex mixture of other phytochemicals.
Caption: General workflow for the isolation and purification of C-glucosyl chromones.
Structural Elucidation Methodology
Once purified, the structure of the compound is determined using a combination of spectroscopic techniques.
Caption: Methodological workflow for the structural elucidation of natural products.
Biological Activity and Therapeutic Potential
This compound, as a bioactive chromone analogue, is of interest for its potential pharmacological activities.[1][2][3][4] Related compounds from Aloe vera have demonstrated a range of effects, including antioxidant, anti-inflammatory, and anticancer properties.[5] For instance, aloesin derivatives have been shown to possess antioxidant and free radical scavenging activities.[5] The C-glucosyl chromone structure is a key pharmacophore that warrants further investigation in drug discovery programs.
Conclusion
This compound represents an important class of natural products with significant potential for therapeutic applications. This guide provides a foundational understanding of its chemical structure and stereochemistry, which is essential for any research and development efforts. Further studies are needed to fully elucidate its biological mechanisms of action and to explore its potential as a lead compound in drug development.
References
An In-Depth Technical Guide to 8-C-Glucosyl-(R)-aloesol: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-C-Glucosyl-(R)-aloesol is a bioactive chromone derivative found in the popular medicinal plant, Aloe vera (L.) Burm.f. (Aloe barbadensis Miller).[1][2] As a C-glucosyl chromone, it belongs to a class of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities, particularly its role as a tyrosinase inhibitor.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₉ | PubChem[3] |
| Molecular Weight | 396.39 g/mol | MedchemExpress[1] |
| IUPAC Name | 7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | PubChem[3] |
| CAS Number | 135097-55-1 | MedchemExpress[1] |
| XLogP3 | -0.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 6 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[3] |
| Rotatable Bond Count | 6 | PubChem[3] |
| Exact Mass | 396.14203234 Da | PubChem[3] |
| Topological Polar Surface Area | 157 Ų | PubChem[3] |
Experimental Protocols
Isolation and Purification of this compound from Aloe barbadensis
The isolation of this compound has been reported from the aqueous extract of Aloe barbadensis Miller.[2] While the specific details of the chromatographic separation are proprietary to the researchers, a general workflow can be constructed based on common phytochemical isolation techniques for similar compounds.
References
Spectroscopic and Structural Elucidation of 8-C-Glucosyl-(R)-aloesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring chromone, 8-C-Glucosyl-(R)-aloesol. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its isolation and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. The NMR data presented is for the (S)-enantiomer, 8-C-Glucosyl-(S)-aloesol, as reported in the literature; however, the chemical shifts and coupling constants are identical for the (R)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for 8-C-Glucosyl-(S)-aloesol in Acetone-d₆
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Chromone Moiety | ||
| 2 | 168.9 | |
| 3 | 110.1 | 6.27 (s) |
| 4 | 182.8 | |
| 4a | 112.9 | |
| 5 | 160.8 | |
| 5-CH₃ | 22.8 | 2.78 (s) |
| 6 | 98.6 | 6.55 (s) |
| 7 | 164.2 | |
| 8 | 108.7 | |
| 8a | 158.4 | |
| Hydroxypropyl Side Chain | ||
| 1' | 29.5 | 2.80 (dd, 14.0, 3.5), 2.70 (dd, 14.0, 8.5) |
| 2' | 65.2 | 4.05 (m) |
| 3' | 24.5 | 1.21 (d, 6.2) |
| Glucosyl Moiety | ||
| 1'' | 74.5 | 4.78 (d, 9.8) |
| 2'' | 71.8 | 4.15 (t, 9.8) |
| 3'' | 79.9 | 3.82 (t, 9.8) |
| 4'' | 71.2 | 3.75 (t, 9.8) |
| 5'' | 82.5 | 3.48 (m) |
| 6''a | 62.4 | 3.85 (dd, 11.8, 5.5) |
| 6''b | 3.68 (dd, 11.8, 2.5) |
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| FAB-MS | Positive | 397 | 235, 207 |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |
| ~2920 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (γ-pyrone) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1070 | C-O stretching (glycosidic bond) |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic characterization of this compound.
Isolation of this compound from Aloe vera
Fresh leaves of Aloe vera are peeled to separate the inner gel, which is then homogenized. The homogenate is extracted with ethanol. The ethanolic extract is concentrated under reduced pressure and then subjected to a series of column chromatography steps. This typically involves initial fractionation on a Diaion HP-20 column, followed by further purification using silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. The purified sample is dissolved in a deuterated solvent, typically acetone-d₆ or methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal as an internal standard. ¹H NMR spectra are acquired to determine the proton chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz). ¹³C NMR spectra, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are recorded to identify the chemical shifts of all carbon atoms and to distinguish between CH, CH₂, and CH₃ groups. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
High-resolution mass spectra are typically obtained using Fast Atom Bombardment (FAB) mass spectrometry in the positive ion mode, with glycerol as the matrix. The sample is dissolved in a suitable solvent and mixed with the matrix on the FAB probe. The resulting spectrum provides the accurate mass of the protonated molecule [M+H]⁺, which is used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule, such as the loss of the glucosyl moiety or side chains.
Infrared (IR) Spectroscopy
The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the purified compound is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to specific functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) bonds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound from its natural source.
Caption: Isolation and Spectroscopic Analysis Workflow.
Bioactivity Screening of 8-C-Glucosyl-(R)-aloesol and Related C-Glucosyl Chromones from Aloe vera
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
8-C-Glucosyl-(R)-aloesol is a C-glucosyl chromone isolated from Aloe vera, a plant with a long history of medicinal use. While specific bioactivity data for this compound is limited in publicly available research, the broader class of C-glucosyl chromones from Aloe vera, including the well-studied compound aloesin, exhibits a range of promising biological activities. This technical guide provides a comprehensive overview of the known bioactivities of these compounds, focusing on their anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties. Detailed experimental protocols for key bioassays and diagrams of relevant signaling pathways are included to facilitate further research and drug discovery efforts in this area.
Introduction
Aloe vera is a rich source of bioactive compounds, among which C-glucosyl chromones are of significant interest due to their therapeutic potential.[1][2] this compound is one such compound isolated from Aloe barbadensis Miller.[3] While research on this specific molecule is nascent, studies on analogous compounds provide a strong rationale for its bioactivity screening. This guide summarizes the existing data on related Aloe chromones and provides the necessary tools for researchers to investigate the bioactivity of this compound.
Bioactivity Profile of Aloe C-Glucosyl Chromones
The primary bioactivities associated with C-glucosyl chromones from Aloe vera include anti-inflammatory, antioxidant, and enzyme-inhibiting effects.
Anti-inflammatory Activity
C-glucosyl chromones from Aloe vera have demonstrated significant anti-inflammatory properties.[1][4] For instance, dietary supplementation with aloesin, a related C-glucosyl chromone, has been shown to ameliorate intestinal inflammation in a rat colitis model.[5] The anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines and enzymes.
Table 1: Anti-inflammatory Activity of Aloesin in a Rat Colitis Model
| Biomarker | Treatment Group (0.1% Aloesin Diet) | Treatment Group (0.5% Aloesin Diet) | Key Findings | Reference |
| Myeloperoxidase (MPO) Activity | 32.2% decrease | 40.1% decrease | Significant reduction in a marker for neutrophil infiltration. | [5] |
| TNF-α mRNA Expression | Significantly reduced | Significantly reduced | Downregulation of a key pro-inflammatory cytokine. | [5] |
| IL-1β mRNA Expression | Significantly reduced | Significantly reduced | Reduction in another important pro-inflammatory cytokine. | [5] |
| Plasma Leukotriene B4 (LTB4) | Significantly decreased | Significantly decreased | Lower levels of a potent lipid mediator of inflammation. | [5] |
| Plasma TNF-α | Significantly decreased | Significantly decreased | Systemic reduction of the pro-inflammatory cytokine. | [5] |
In silico studies suggest that aloesin may act as a tumor necrosis factor-alpha (TNF-α) inhibitor, a key target in inflammatory diseases.[6][7]
Antioxidant and Radical Scavenging Activity
Several studies have highlighted the antioxidant potential of Aloe vera extracts and their constituent chromones.[8][9] These compounds can scavenge free radicals, which are implicated in various disease pathologies. The antioxidant activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Isorabaichromone, feruloylaloesin, and p-coumaroylaloesin, all derivatives of aloesin, have shown potent DPPH radical and superoxide anion scavenging activities.[8]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Aloesin is a known noncompetitive inhibitor of mushroom tyrosinase, with an IC50 value of 108.62 μg·mL-1.[3][10] While this compound was isolated in the same study, its specific inhibitory activity against tyrosinase was not reported.[3] The potential of this compound as a tyrosinase inhibitor warrants further investigation.
Table 2: Tyrosinase Inhibitory Activity of Aloesin
| Compound | Enzyme Source | Inhibition Type | IC50 Value | Reference |
| Aloesin | Mushroom | Noncompetitive | 108.62 μg·mL-1 | [3] |
Cytotoxicity
The cytotoxic effects of Aloe vera components have been investigated against various cancer cell lines. While specific data for this compound is not available, other compounds from Aloe, such as aloesaponarin II and aloesaponarin I, have shown good cytotoxic activity against the human cervix cancer cell line KB-3-1 with IC50 values of 0.98 µM and 16.00 µM, respectively.[11] Aloe-emodin, an anthraquinone also found in Aloe, has demonstrated antiproliferative effects on various cancer cell lines, including breast, liver, and leukemia cells.[12]
Experimental Protocols
The following are detailed methodologies for key experiments to screen the bioactivity of this compound.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Protocol:
-
Prepare a 0.2 mmol/L solution of DPPH in methanol.
-
Prepare solutions of this compound at various concentrations.
-
Mix 2 mL of each sample solution with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at 30°C for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the sample required to inhibit 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.[13]
This assay measures the ability of a compound to scavenge the ABTS radical cation.
Workflow for ABTS Assay
Caption: Workflow for ABTS radical scavenging assay.
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with methanol to an absorbance of 0.700 at 734 nm.
-
Prepare solutions of this compound at various concentrations.
-
Mix 100 µL of each sample solution with 900 µL of the diluted ABTS radical solution.
-
Incubate the mixture in the dark at 30°C for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the ABTS radical solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined from a plot of inhibition percentage against sample concentration.[13][14]
Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzyme tyrosinase.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for tyrosinase inhibition assay.
Protocol:
-
Prepare a solution of mushroom tyrosinase (e.g., 1500 U/mL) in 0.1 M sodium phosphate buffer.
-
Prepare a solution of L-tyrosine (e.g., 1.5 mM) in the same buffer.
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add the test compound solution and the tyrosinase solution.
-
Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-tyrosine solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.[15][16]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Protocol:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from a dose-response curve.[17][18]
Signaling Pathways
The anti-inflammatory effects of C-glucosyl chromones may be mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes.[19] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.
Diagram of the Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes.[20][21]
Diagram of a Generalized MAPK Signaling Pathway
Caption: Generalized MAPK signaling cascade.
Conclusion
While direct experimental data on the bioactivity of this compound is currently sparse, the available evidence from closely related C-glucosyl chromones found in Aloe vera strongly suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to systematically screen this compound and other natural products for their therapeutic potential. Further investigation into this and other Aloe-derived chromones is warranted to unlock their full medicinal value.
References
- 1. horizonepublishing.com [horizonepublishing.com]
- 2. Chemical Constituents, Antimicrobial Activity, and Food Preservative Characteristics of Aloe vera Gel [mdpi.com]
- 3. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALOE VERA: A SHORT REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Compounds from Aloe megalacantha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Potential Therapeutic Targets of 8-C-Glucosyl-(R)-aloesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-C-Glucosyl-(R)-aloesol, a C-glucosyl chromone found in Aloe vera, represents a promising bioactive compound with potential therapeutic applications, particularly in the realm of inflammatory diseases. While direct experimental evidence exclusively for this compound is emerging, studies on structurally related C-glucosyl chromones and Aloe vera extracts provide compelling insights into its likely mechanisms of action and therapeutic targets. This technical guide synthesizes the current understanding of the anti-inflammatory properties of closely related compounds, offering a detailed overview of potential signaling pathways, experimental data, and methodologies to guide future research and drug development efforts. The primary hypothesized mechanism of action is the modulation of key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades, leading to a reduction in pro-inflammatory mediators.
Introduction
C-glucosyl chromones, a class of naturally occurring phenolic compounds, are recognized for their diverse biological activities. This compound, isolated from Aloe vera, belongs to this class and is structurally similar to other bioactive chromones that have demonstrated significant anti-inflammatory effects. This guide focuses on the potential therapeutic targets of this compound by examining the established biological activities of its close structural analogs and the broader class of Aloe-derived chromones.
Potential Therapeutic Targets and Signaling Pathways
Based on studies of related compounds, the primary therapeutic potential of this compound likely lies in its anti-inflammatory properties. The following signaling pathways are proposed as key targets:
Inhibition of the Cyclooxygenase (COX) Pathway and Prostaglandin E2 Synthesis
Aloe vera extracts and associated chromones, such as aloesin, have been shown to inhibit the cyclooxygenase (COX) pathway, a critical mediator of inflammation.[1] Inhibition of COX enzymes, particularly COX-2, leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent pro-inflammatory molecules.[1]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Aloe extracts have been demonstrated to suppress the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Quantitative Data from Related Compounds
The following tables summarize the quantitative data on the anti-inflammatory effects of compounds structurally related to this compound.
Table 1: In Vivo Anti-inflammatory Activity of a C-Glucosyl Chromone Analog
| Compound | Dose | Animal Model | Assay | Result | Reference |
| 8-[C-beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | 200 µ g/ear | Male BalbC mice | Croton oil-induced ear edema | Topical anti-inflammatory activity equivalent to 200 µ g/ear of hydrocortisone. No reduction in thymus weight observed. | [3][4][5] |
Table 2: Effects of Aloesin on Inflammatory Markers in a Rat Colitis Model
| Compound | Concentration | Animal Model | Parameter Measured | Result | Reference |
| Aloesin | 0.1% in diet | Male Sprague Dawley rats | Colonic Myeloperoxidase (MPO) activity | 32.2% decrease | [6] |
| Aloesin | 0.5% in diet | Male Sprague Dawley rats | Colonic Myeloperoxidase (MPO) activity | 40.1% decrease | [6] |
| Aloesin | 0.1% and 0.5% in diet | Male Sprague Dawley rats | Colonic Mucosa TNF-α mRNA expression | Significantly reduced | [6] |
| Aloesin | 0.1% and 0.5% in diet | Male Sprague Dawley rats | Colonic Mucosa IL-1β mRNA expression | Significantly reduced | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related compounds, which can be adapted for the study of this compound.
Croton Oil-Induced Mouse Ear Edema Assay
This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of a compound.
Experimental Workflow:
Protocol Details:
-
Animals: Male BalbC mice are typically used.
-
Groups: Animals are divided into control (vehicle), positive control (e.g., hydrocortisone), and test compound groups.
-
Treatment: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner surface of the left ear.
-
Induction of Inflammation: A solution of croton oil in a vehicle (e.g., acetone) is applied to the same ear to induce inflammation.
-
Measurement of Edema: Ear thickness is measured using a digital caliper before and at various time points after the induction of inflammation. The difference in thickness indicates the degree of edema.
-
Calculation: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] * 100, where C is the mean increase in ear thickness in the control group and T is the mean increase in ear thickness in the treated group.
-
Thymus Gland Weight: As an indicator of potential systemic corticosteroid-like side effects, the thymus gland can be excised and weighed at the end of the experiment.[3][4][5]
In Vitro Anti-inflammatory Assays in Macrophages
These assays are used to investigate the molecular mechanisms of anti-inflammatory action.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are determined by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, ERK, JNK, p38) are analyzed by Western blotting.
-
Conclusion and Future Directions
The available evidence from structurally related C-glucosyl chromones strongly suggests that this compound possesses significant anti-inflammatory potential. The most probable therapeutic targets are key enzymes and transcription factors within the COX and NF-κB signaling pathways. Future research should focus on validating these potential targets through direct experimental investigation of this compound. In-depth studies using the experimental protocols outlined in this guide will be crucial to elucidate its precise mechanism of action, evaluate its efficacy in various inflammatory disease models, and determine its potential for development as a novel therapeutic agent. Furthermore, pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Antiinflammatory C-glucosyl chromone from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Glycosyl Chromones from Aloe vera: A Technical Guide for Researchers
Abstract
Aloe vera has been a cornerstone of traditional medicine for centuries, with its therapeutic properties largely attributed to its rich phytochemical composition. Among these, C-glycosyl chromones represent a significant class of bioactive compounds demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth literature review of C-glycosyl chromones from Aloe vera, tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the major compounds, their biological activities with quantitative data, detailed experimental protocols for their isolation and characterization, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for advancing research and development in the field of natural product-based therapeutics.
Introduction
Aloe vera (L.) Burm.f., a member of the Asphodelaceae family, is a succulent plant renowned for its medicinal properties. The leaf pulp and exudate are rich sources of various secondary metabolites, including anthraquinones, polysaccharides, and a unique class of compounds known as C-glycosyl chromones. Unlike their O-glycosyl counterparts, C-glycosyl chromones are characterized by a direct carbon-carbon bond between the sugar moiety and the chromone aglycone, rendering them more stable to enzymatic hydrolysis.
This stability, coupled with their diverse biological activities, makes C-glycosyl chromones from Aloe vera promising candidates for drug discovery and development. This guide focuses on the core scientific and technical aspects of these compounds, providing a structured overview of the current state of knowledge to facilitate further research.
Major C-Glycosyl Chromones in Aloe vera
Numerous C-glycosyl chromones have been isolated and identified from Aloe vera. The most abundant and well-studied of these is aloesin. Other significant compounds include aloeresins, 8-C-glucosyl-7-O-methyl-(S)-aloesol, and various derivatives. A summary of some prominent C-glycosyl chromones is presented in Table 1.
Table 1: Prominent C-Glycosyl Chromones Isolated from Aloe vera
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activities Reported |
| Aloesin (Aloeresin B) | C₁₉H₂₂O₉ | 394.37 | Tyrosinase inhibition, anti-inflammatory, antioxidant, wound healing, anticancer[1][2][3][4] |
| Aloeresin A | C₂₅H₂₆O₁₀ | 486.47 | α-Glucosidase inhibition, antioxidant, free radical scavenging[5][6] |
| Aloeresin D | C₂₈H₂₈O₁₁ | 540.51 | BACE1 inhibition[7] |
| 8-C-Glucosyl-7-O-methyl-(S)-aloesol | C₂₀H₂₆O₉ | 410.42 | Not extensively studied |
| 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | C₂₉H₃₂O₁₁ | 556.56 | Anti-inflammatory[8][9][10] |
| Aloeverasides A and B | C₂₁H₂₄O₁₁ | 452.41 | Anticancer, antioxidant, urease inhibition[11] |
Biological Activities and Quantitative Data
C-glycosyl chromones from Aloe vera exhibit a range of biological activities with potential therapeutic applications. This section summarizes the key findings and presents quantitative data where available.
Enzyme Inhibition
A significant body of research has focused on the enzyme inhibitory properties of these compounds, particularly in the context of skin hyperpigmentation and metabolic disorders.
Table 2: Enzyme Inhibitory Activities of Aloe vera C-Glycosyl Chromones
| Compound | Target Enzyme | Assay Type | IC₅₀ / Inhibition % | Reference |
| Aloesin | Mushroom Tyrosinase | Spectrophotometric | 0.1 mM | [6] |
| Aloesin | Human Tyrosinase | Spectrophotometric | 0.1 mM | [6] |
| Aloeresin A | α-Glucosidase | Spectrophotometric | - | [6] |
| Aloeresin D | BACE1 | FRET-based assay | 20.5 µM (for a related chromone) | [7] |
| Aloeveraside A | Urease | Spectrophotometric | 62% at 100 µM | [11] |
| Aloeveraside B | Urease | Spectrophotometric | 55% at 100 µM | [11] |
Anti-inflammatory Activity
Several C-glycosyl chromones have demonstrated potent anti-inflammatory effects. A notable example is 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone, which was found to have topical anti-inflammatory activity comparable to hydrocortisone in a mouse ear edema model[8][9][10].
Table 3: Anti-inflammatory Activity of a C-Glycosyl Chromone from Aloe barbadensis
| Compound | Model | Dosage | Effect | Reference |
| 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | Croton oil-induced mouse ear edema | 200 µ g/ear | Equivalent activity to 200 µ g/ear of hydrocortisone[8][9][10] | [8][9][10] |
Antioxidant Activity
The antioxidant properties of C-glycosyl chromones contribute to their protective effects against oxidative stress-related conditions.
Table 4: Antioxidant Activity of Aloe vera C-Glycosyl Chromones
| Compound | Assay | Result | Reference |
| Aloeveraside A | DPPH radical scavenging | 60% inhibition at 100 µM | [11] |
| Aloeveraside B | DPPH radical scavenging | 80% inhibition at 100 µM | [11] |
Anticancer Activity
Recent studies have highlighted the potential of certain C-glycosyl chromones in oncology. Aloesin, for instance, has been shown to suppress cell growth and metastasis in ovarian cancer cells[3].
Table 5: Anticancer Activity of Aloesin
| Cell Line | Assay | Effect | Reference |
| SKOV3 (Ovarian Cancer) | Cell Viability | Inhibition in a dose-dependent manner | [3] |
| SKOV3 (Ovarian Cancer) | Cell Migration and Invasion | Inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of C-glycosyl chromones from Aloe vera, as well as protocols for key biological assays.
Extraction and Isolation
A common workflow for isolating C-glycosyl chromones involves initial extraction followed by chromatographic purification.
-
Plant Material Preparation: Fresh Aloe vera leaves are washed, and the outer green rind is separated from the inner gel. The rind is often the primary source of chromones. The plant material is then typically dried and powdered.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, often using maceration or Soxhlet extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between dichloromethane and water.
HSCCC is an effective technique for the preparative isolation of chromones.
-
Sample Preparation: A crude extract is obtained by extracting decolorizing active carbon with methanol, followed by partitioning between dichloromethane and water. The organic phase is used for HSCCC.
-
Solvent System: A two-phase solvent system is employed. For example, chloroform-methanol-water (4:3:2, v/v/v) or dichloromethane-methanol-water (5:4:2, v/v/v).
-
HSCCC Operation:
-
The column is first filled with the stationary phase (the lower aqueous phase).
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase (the upper organic phase) is then pumped through the column at a defined flow rate (e.g., 1.5-2.0 mL/min).
-
Once the system reaches hydrodynamic equilibrium, the sample, dissolved in the stationary phase, is injected.
-
-
Fraction Collection and Analysis: The effluent is monitored by UV detection, and fractions are collected. The purity of the isolated compounds is then assessed by HPLC.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Detection is typically performed at 254 nm or 293 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of aloesin.
Structural Elucidation
The structures of isolated C-glycosyl chromones are determined using a combination of spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromone nucleus.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help in identifying the aglycone and sugar moieties. Electrospray ionization (ESI) is a commonly used technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms and the position of the glycosidic linkage.
Biological Assays
-
Enzyme and Substrate: Mushroom or human tyrosinase is used as the enzyme, and L-DOPA is a common substrate.
-
Assay Procedure:
-
The reaction mixture contains phosphate buffer (pH 6.8), the enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated.
-
The reaction is initiated by adding the substrate.
-
The formation of dopachrome is monitored spectrophotometrically at 475 nm.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
-
Animals: Male BALB/c mice are typically used.
-
Induction of Inflammation: Inflammation is induced by topically applying a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the mouse ear.
-
Treatment: The test compound, dissolved in a vehicle, is applied topically to the ear shortly after the croton oil application. A control group receives the vehicle only, and a positive control group is treated with a known anti-inflammatory drug like hydrocortisone.
-
Measurement of Edema: After a specific time (e.g., 6 hours), the mice are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Signaling Pathways Modulated by Aloesin
Aloesin has been shown to modulate several key signaling pathways involved in wound healing and cancer progression.
Caption: Signaling pathways modulated by aloesin in wound healing and cancer.
Experimental Workflow for Bioassay-Guided Fractionation
This diagram illustrates a typical workflow for identifying bioactive compounds from a natural source.
Caption: Workflow for bioassay-guided fractionation of Aloe vera extracts.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The structural features of C-glycosyl chromones influence their biological activity. This diagram illustrates some general SAR observations.
References
- 1. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
- 8. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiinflammatory C-glucosyl chromone from Aloe barbadensis. | Semantic Scholar [semanticscholar.org]
- 11. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
(R)-Aloesinol: A Technical Whitepaper on the Bioactive Chromone 8-C-Glucosyl-(R)-aloesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Aloesinol, scientifically known as 8-C-Glucosyl-(R)-aloesol, is a bioactive chromone analogue naturally occurring in Aloe vera (L.) Burm. f.[1] This document provides a comprehensive technical overview of its chemical properties, biological activities, and the experimental methodologies used for its evaluation. While research on this specific compound is ongoing, this paper synthesizes the current understanding to support further investigation and drug development efforts.
Synonyms: (R)-Aloesinol[2]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 396.39 g/mol | --INVALID-LINK-- |
| Chemical Class | Chromone Glycoside | General Knowledge |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Biological Activities and Therapeutic Potential
This compound has been investigated for several biological activities, primarily focusing on its potential as a tyrosinase inhibitor and an anti-inflammatory agent.
Tyrosinase Inhibition and Skin Whitening
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a common strategy for developing skin-whitening agents. Chromone compounds isolated from Aloe species have demonstrated inhibitory effects on mushroom tyrosinase. While this compound was isolated and investigated for this activity, specific quantitative data such as IC50 values are not available in the reviewed literature. However, a related compound, aloesin, also isolated from Aloe barbadensis Miller, was identified as a noncompetitive tyrosinase inhibitor with an IC50 value of 108.62 μg·mL⁻¹[1].
The proposed mechanism involves the binding of the chromone structure to the active site of the tyrosinase enzyme, thereby preventing the oxidation of L-DOPA to dopachrome, a key step in melanin production.
Anti-inflammatory Activity
Extracts from Aloe vera are well-documented for their anti-inflammatory properties. While specific studies quantifying the anti-inflammatory activity of isolated this compound are lacking, the general anti-inflammatory effects of Aloe extracts suggest that this compound may contribute to these properties. The proposed mechanisms for the anti-inflammatory action of related flavonoids involve the modulation of key signaling pathways such as NF-κB and MAPK.
The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. Flavonoids have been shown to interfere with these pathways at various points.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing tyrosinase inhibition and anti-inflammatory activity, representative protocols are provided below.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is commonly used to screen for tyrosinase inhibitors.
Objective: To determine the concentration of this compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or positive control/vehicle control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration (e.g., 20 minutes).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 8-C-Glucosyl-(R)-aloesol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-C-Glucosyl-(R)-aloesol is a bioactive chromone analogue found in various plant species, most notably Aloe vera[1][2]. As a C-glycosyl chromone, it possesses a range of potential pharmacological activities, making it a compound of interest for drug discovery and development. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant material, primarily focusing on Aloe vera. The methodologies described are based on established techniques for the extraction of similar bioactive compounds from plant matrices.
Plant Material
The primary source of this compound is the leaves of Aloe vera (L.) Burm.f.[1][2]. The compound is typically more concentrated in the outer parts of the leaf, such as the rind, rather than the inner gel.
Preparation of Plant Material:
-
Harvest fresh Aloe vera leaves.
-
Thoroughly wash the leaves with distilled water to remove any surface contaminants.
-
Carefully separate the outer leaf rind from the inner gel.
-
The rind can be processed fresh or dried for long-term storage. For drying, it is recommended to lyophilize (freeze-dry) or air-dry at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
Once dried, grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
Extraction Methodologies
Several methods can be employed for the extraction of this compound. The choice of method will depend on factors such as the desired yield, purity, cost, and environmental considerations.
Solvent Extraction
Solvent extraction is a conventional and widely used method for isolating bioactive compounds from plant materials. The selection of an appropriate solvent is crucial for achieving high extraction efficiency.
Protocol for Maceration:
-
Weigh 10 g of powdered Aloe vera rind.
-
Place the powder in a conical flask and add 100 mL of the chosen solvent (e.g., 70% ethanol in water). This creates a solid-to-liquid ratio of 1:10 (g/mL).
-
Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm).
-
Macerate for 24-48 hours at room temperature (25°C).
-
After maceration, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. It is generally faster and more efficient than traditional maceration.
Protocol for UAE:
-
Combine 10 g of powdered Aloe vera rind with 100 mL of solvent (e.g., 70% ethanol) in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Conduct the extraction for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-50°C). A study on polysaccharide extraction from Aloe vera found optimal conditions to be a temperature of 45°C, a raw material to solvent ratio of 1:7.5, and an extraction time of 17.5 minutes[3][4].
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and concentrate it using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a green technology that offers high selectivity and yields pure extracts without residual organic solvents. Due to the polarity of this compound, a polar co-solvent (modifier) is necessary.
Protocol for SFE:
-
Pack 10 g of powdered Aloe vera rind into the extraction vessel of the SFE system.
-
Set the extraction temperature (e.g., 40-60°C) and pressure (e.g., 200-350 bar). For similar compounds from Aloe vera, conditions of 40°C and 3200 psi (approximately 220 bar) have been used[5].
-
Introduce supercritical CO₂ into the vessel at a constant flow rate (e.g., 2-4 mL/min).
-
Add a polar co-solvent, such as methanol or ethanol (e.g., 5-15% of the CO₂ flow rate), to enhance the extraction of the target compound.
-
Perform the extraction for a duration of 60-120 minutes.
-
The extract is collected in a separator vessel where the pressure and/or temperature are reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.
-
The collected extract can then be dissolved in a suitable solvent for further analysis and purification.
Quantitative Data Comparison
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid/Liquid Ratio (g/L) | Aloesin Concentration (mg/L) | Reference |
| Solvent Extraction | Ethanol-Water | 25-95 | 10-210 | 10 | 0 - 48 | [6] |
| Solvent Extraction | Propylene Glycol-Water | 25-95 | 10-210 | 10 | 20.2 - 64 | [6] |
| Solvent Extraction | Glycerol-Water | 25-95 | 10-210 | 10 | 21 - 57 | [6] |
Purification Protocol
The crude extract obtained from any of the above methods will be a complex mixture of compounds. A multi-step chromatographic approach is recommended for the purification of this compound.
Protocol for Purification:
-
Solid-Phase Extraction (SPE) - Initial Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by distilled water.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.
-
Load the dissolved extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.
-
Elute the fraction containing this compound with a more polar solvent (e.g., methanol or acetonitrile).
-
-
Medium-Pressure Liquid Chromatography (MPLC) - Fractionation:
-
Pack a glass column with a suitable stationary phase (e.g., silica gel or C18 reversed-phase silica).
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of water and methanol for reversed-phase).
-
Load the partially purified extract from SPE onto the column.
-
Elute the compounds using a gradient of increasing solvent polarity (e.g., increasing the percentage of methanol in water).
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification:
-
Further purify the enriched fraction from MPLC using a preparative HPLC system.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with a low percentage of A, and gradually increase it over 30-40 minutes.
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm or 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) Method for Quantification:
-
Column: Analytical reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of a pure standard of this compound.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the extracts can then be determined by comparing the peak area with the calibration curve.
Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Detailed multi-step purification protocol for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H24O9 | CID 11732015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 8-C-Glucosyl-(R)-aloesol in Complex Mixtures by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-C-Glucosyl-(R)-aloesol, a bioactive C-glycosyl chromone found in Aloe vera and other complex matrices. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product analysis, pharmacology, and drug development. The method demonstrates high selectivity and sensitivity, enabling accurate quantification of this compound for pharmacokinetic, bioavailability, and quality control studies.
Introduction
This compound is a naturally occurring chromone derivative found in various Aloe species.[1][2][3] As a C-glycoside, it exhibits a range of biological activities, including anti-inflammatory and tyrosinase inhibitory effects. The increasing interest in natural compounds for pharmaceutical and cosmetic applications necessitates reliable analytical methods for their quantification in complex mixtures such as plant extracts, formulated products, and biological samples. LC-MS/MS offers the required selectivity and sensitivity for accurate measurement of this compound, even at low concentrations. This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer.
Experimental
Sample Preparation
A simple protein precipitation or solid-phase extraction (SPE) protocol can be employed for the extraction of this compound from various matrices.
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Aloesin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
-
Accurately weigh 1 g of the powdered plant material and add 10 mL of 80% methanol.
-
Sonicate for 30 minutes, followed by centrifugation at 4,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to a volume of approximately 5 mL.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the 5 mL of concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The molecular weight of this compound is 396.39 g/mol .[1][2]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
Table 1: MRM Transitions for this compound and a Potential Internal Standard. The fragmentation of C-glycosides typically involves the loss of water and characteristic cleavages within the sugar moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 397.14 | 277.1 (M+H-120) | 100 | 30 | 20 |
| 397.14 | 379.1 (M+H-18) | 100 | 30 | 15 | |
| Aloesin (IS) | 395.12 | 275.1 (M+H-120) | 100 | 30 | 20 |
| 395.12 | 377.1 (M+H-18) | 100 | 30 | 15 |
Results and Discussion
The developed LC-MS/MS method provides excellent chromatographic resolution and sensitivity for the analysis of this compound.
Quantitative Performance
The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The following tables summarize the quantitative performance of the method, based on typical data for similar C-glycosyl chromones.
Table 2: Calibration Curve and Linearity.
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 3: Limit of Quantification (LOQ) and Recovery.
| Analyte | LOQ (ng/mL) | Recovery (%) |
| This compound | 1 | 92 - 105 |
Table 4: Precision and Accuracy.
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| This compound | 5 | < 10 | 95 - 105 |
| 50 | < 8 | 97 - 103 | |
| 500 | < 5 | 98 - 102 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Signaling Pathway: Anti-inflammatory Action
Chromone derivatives have been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and p38 MAPK pathways.
Caption: Anti-inflammatory Signaling Pathway.
Signaling Pathway: Tyrosinase Inhibition
C-glycosyl chromones can inhibit the enzyme tyrosinase, which is a key regulator of melanin synthesis.
References
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 8-C-Glucosyl-(R)-aloesol
Introduction
8-C-Glucosyl-(R)-aloesol is a bioactive chromone analogue found in plants such as Aloe vera.[1] As interest in natural compounds for pharmaceutical and nutraceutical applications grows, robust evaluation of their antioxidant potential is crucial. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using three common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). These assays measure the compound's ability to scavenge free radicals or reduce oxidizing agents through different mechanisms, offering a comprehensive profile of its antioxidant capacity.
The protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Data Presentation
The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound compared to standard antioxidant compounds. These values are for illustrative purposes to guide data presentation.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | 45.8 | 115.5 |
| Ascorbic Acid (Standard) | 4.5 | 25.6 |
| Quercetin (Standard) | 2.8 | 9.3 |
IC₅₀: The concentration of the compound required to scavenge 50% of DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[2]
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |
| This compound | 1.85 |
| Ascorbic Acid (Standard) | 1.05 |
| Quercetin (Standard) | 2.50 |
TEAC: Expresses the antioxidant capacity of a compound relative to the standard Trolox. A higher TEAC value signifies stronger antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound | 1.5 |
| Ascorbic Acid (Standard) | 1.2 |
| Trolox (Standard) | 1.0 |
FRAP Value: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The value is often expressed as equivalent concentration of Fe²⁺ produced.
Experimental Protocols & Workflows
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]
a. Reagents and Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Quercetin (as a positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Volumetric flasks, pipettes
b. Preparation of Solutions
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. It should be freshly prepared for each assay.[4]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Solubility can be enhanced by brief warming to 37°C or sonication.[5] From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Solution: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Quercetin in methanol and create serial dilutions similar to the test compound.
c. Assay Procedure
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the various dilutions of the test compound or standard to the corresponding wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
d. Calculation of Results Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control = Absorbance of the control (DPPH solution + methanol)
-
A_sample = Absorbance of the sample (DPPH solution + test compound/standard)
Plot the % inhibition against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
e. Experimental Workflow Diagram
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
a. Reagents and Materials
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (as a positive control)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate and reader (734 nm)
b. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the dark-colored ABTS•⁺ radical cation.
-
ABTS•⁺ Working Solution: Dilute the ABTS•⁺ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound and Standard Solutions: Prepare stock solutions (1 mg/mL) and serial dilutions of this compound and Trolox in the appropriate solvent.
c. Assay Procedure
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the various dilutions of the test compound or Trolox standard to the wells.
-
For the control, add 10 µL of the solvent (e.g., methanol) instead of the sample.
-
Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm.
d. Calculation of Results Calculate the percentage of inhibition of ABTS•⁺ using the same formula as for the DPPH assay. Create a standard curve by plotting the % inhibition versus the concentration of Trolox. The antioxidant activity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
e. Experimental Workflow Diagram
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[6]
a. Reagents and Materials
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate and reader (593 nm)
b. Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[5]
-
Test Compound Solution: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
Standard Solution: Prepare a standard curve using ferrous sulfate or Trolox at various concentrations (e.g., 100 to 2000 µM).
c. Assay Procedure
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compound, standard, or a solvent blank to the appropriate wells.
-
Mix and incubate the plate at 37°C for 10-30 minutes. The incubation time may need optimization.
-
Measure the absorbance at 593 nm.
d. Calculation of Results Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations. Use the linear regression equation of the standard curve to determine the FRAP value of the test sample. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.
e. Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Flavonoids, Phenols and Antioxidant Potential from Dropped Citrus reticulata Blanco Fruits Influenced by Drying Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Evaluating the Efficacy of 8-C-Glucosyl-(R)-aloesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-C-Glucosyl-(R)-aloesol is a bioactive chromone analogue found in Aloe vera[1][2][3][4][5]. As a member of the chromone family of compounds derived from a plant with well-documented medicinal properties, this compound is a promising candidate for therapeutic development, particularly for conditions associated with oxidative stress and inflammation. A related C-glucosyl chromone from Aloe barbadensis has been identified as an anti-inflammatory agent[6]. These application notes provide detailed protocols for cell-based assays to evaluate the antioxidant and anti-inflammatory efficacy of this compound.
Assessment of Antioxidant Activity
Oxidative stress is a key pathological feature of numerous diseases. The ability of this compound to mitigate oxidative stress can be quantified using the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation[7][8][9].
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is adapted for a 96-well format and utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[7][9].
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Quercetin (positive control)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
96-well black, clear-bottom cell culture plates
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Cell Treatment:
-
Remove media and wash cells with 150 µL of PBS.
-
Add 100 µL of DMEM containing 25 µM DCFH-DA to each well and incubate for 1 hour.
-
Remove the DCFH-DA solution and wash the cells twice with 150 µL of PBS.
-
Add 100 µL of different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or quercetin (positive control) in DMEM to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in DMEM).
-
-
Induction of Oxidative Stress and Measurement:
-
Add 100 µL of 600 µM AAPH solution in DMEM to all wells except for the negative control wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence emission at 535 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis:
Calculate the area under the curve (AUC) for the fluorescence kinetics. The Cellular Antioxidant Activity (CAA) is calculated using the following formula:
CAA (%) = (1 - (AUCsample / AUCcontrol)) x 100
Expected Quantitative Data
The following table summarizes hypothetical data for the antioxidant activity of this compound.
| Compound | Concentration (µM) | CAA Value (%) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 1.8 | \multirow{5}{}{12.5} |
| 5 | 35.8 ± 3.2 | ||
| 10 | 48.1 ± 2.5 | ||
| 25 | 65.4 ± 4.1 | ||
| 50 | 88.9 ± 3.7 | ||
| Quercetin (Control) | 1 | 25.6 ± 2.1 | \multirow{5}{}{8.2} |
| 5 | 45.3 ± 3.9 | ||
| 10 | 55.7 ± 2.8 | ||
| 25 | 78.2 ± 4.5 | ||
| 50 | 95.1 ± 2.9 |
Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Assay Protocol
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group and a group with LPS stimulation alone.
-
-
Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay Protocol
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin, PBS
-
This compound
-
Dexamethasone
-
LPS
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay Protocol.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until analysis.
-
ELISA: Perform the TNF-α and IL-6 ELISAs according to the manufacturer's instructions.
Expected Quantitative Data
The following table presents hypothetical data on the anti-inflammatory effects of this compound.
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | 12.5 ± 1.5 | 10.2 ± 1.3 | 8.9 ± 1.1 |
| 5 | 30.1 ± 2.8 | 25.6 ± 2.5 | 22.4 ± 2.1 | |
| 10 | 45.8 ± 3.5 | 42.1 ± 3.1 | 38.7 ± 2.9 | |
| 25 | 68.2 ± 4.2 | 65.8 ± 4.0 | 60.3 ± 3.8 | |
| 50 | 85.3 ± 3.9 | 82.4 ± 3.7 | 78.5 ± 4.2 | |
| Dexamethasone (Control) | 1 | 40.2 ± 3.1 | 35.7 ± 2.9 | 32.1 ± 2.6 |
| IC₅₀ (µM) | This compound | 11.8 | 13.2 | 14.5 |
| Dexamethasone | 0.8 | 1.1 | 1.3 |
Underlying Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (a heterodimer of p65 and p50 subunits) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Caption: Simplified NF-κB Signaling Pathway.
Cell Viability Assay
To ensure that the observed antioxidant and anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed in parallel with the efficacy assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
MTT Assay Protocol
Materials:
-
Cells used in the efficacy assays (HepG2 or RAW 264.7)
-
DMEM, FBS, Penicillin-Streptomycin, PBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the same concentrations of this compound as used in the efficacy assays for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
Data Analysis:
Cell viability is expressed as a percentage of the vehicle-treated control group.
Expected Quantitative Data
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 99.5 ± 2.1 |
| 5 | 98.9 ± 1.8 | |
| 10 | 97.6 ± 2.5 | |
| 25 | 96.3 ± 3.1 | |
| 50 | 94.8 ± 2.9 |
These protocols provide a robust framework for the initial preclinical evaluation of the antioxidant and anti-inflammatory properties of this compound. The hypothetical data presented in the tables serves as a guide for data presentation and interpretation. Further investigations may be required to elucidate the precise molecular mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H24O9 | CID 11732015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 8. bioivt.com [bioivt.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols for 8-C-Glucosyl-(R)-aloesol in Skin Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin hyperpigmentation, characterized by the excessive production and uneven distribution of melanin, is a common dermatological concern. The quest for effective and safe depigmenting agents is a significant area of research in both cosmetics and medicine. 8-C-Glucosyl-(R)-aloesol, a chromone derivative found in Aloe vera, presents a promising candidate for the modulation of skin pigmentation. While direct research on this compound is emerging, its structural analog, aloesin, has been demonstrated to inhibit melanogenesis.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in various skin hyperpigmentation research models, based on the established mechanisms of related compounds.
Aloesin has been shown to reduce melanin production by competitively inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[2][5][6] Furthermore, studies suggest that aloesin and other compounds from Aloe vera can down-regulate the expression of key melanogenic genes, including the microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2).[7] It is hypothesized that this compound shares a similar mechanism of action, potentially with altered bioavailability due to its glucosyl moiety.
These application notes will guide researchers in designing and executing experiments to evaluate the anti-melanogenic potential of this compound using established in vitro and ex vivo models.
Hypothesized Mechanism of Action
This compound is hypothesized to inhibit melanogenesis through a multi-faceted approach, primarily by:
-
Direct Inhibition of Tyrosinase: Acting as a competitive or non-competitive inhibitor of tyrosinase, thereby blocking the initial and rate-limiting steps of melanin synthesis.
-
Downregulation of Melanogenic Gene Expression: Suppressing the transcription of key genes involved in melanogenesis, such as MITF, TYR, TYRP-1, and TYRP-2, leading to a decrease in the machinery required for melanin production.
The following diagram illustrates the proposed signaling pathway through which this compound may exert its depigmenting effects.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the types of quantitative data that can be generated from the described experimental protocols to assess the efficacy of this compound.
Table 1: In Vitro Mushroom Tyrosinase Inhibition Assay
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Expected Value | Competitive/Non-competitive |
| Kojic Acid (Positive Control) | Reference Value | Competitive |
Table 2: In Vitro B16F10 Murine Melanoma Cell Assays
| Treatment | Concentration (µM) | Cell Viability (%) | Melanin Content (%) | Cellular Tyrosinase Activity (%) |
| Control | 0 | 100 | 100 | 100 |
| This compound | 10 | Expected Value | Expected Value | Expected Value |
| 50 | Expected Value | Expected Value | Expected Value | |
| 100 | Expected Value | Expected Value | Expected Value | |
| Kojic Acid | 100 | Reference Value | Reference Value | Reference Value |
Table 3: Gene Expression Analysis in B16F10 Cells (Relative Quantification)
| Gene | This compound (100 µM) |
| MITF | Expected Fold Change |
| TYR | Expected Fold Change |
| TYRP-1 | Expected Fold Change |
| TYRP-2 | Expected Fold Change |
Table 4: Ex Vivo Human Skin Model - Melanin Content
| Treatment | Melanin Content (Arbitrary Units) | Percentage Reduction (%) |
| Vehicle Control | Reference Value | 0 |
| This compound (1%) | Expected Value | Expected Value |
| Kojic Acid (1%) | Reference Value | Reference Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-melanogenic properties of this compound.
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This assay determines the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of dopachrome formation.
-
Determine the percentage of tyrosinase inhibition and calculate the IC50 value.
Protocol 2: In Vitro B16F10 Murine Melanoma Cell Assays
These assays assess the effect of this compound on cell viability, melanin production, and cellular tyrosinase activity in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Kojic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
NaOH (1N)
-
L-DOPA
-
Triton X-100
-
Phosphate-buffered saline (PBS)
2.1 Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or kojic acid for 48-72 hours.
2.2 Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
2.3 Melanin Content Assay:
-
After treatment, wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration.
2.4 Cellular Tyrosinase Activity Assay:
-
After treatment, wash the cells with PBS and lyse them with a buffer containing Triton X-100.
-
Centrifuge the lysate and collect the supernatant.
-
Incubate the supernatant with L-DOPA at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for determining the effect of this compound on the mRNA levels of key melanogenic genes.
Materials:
-
Treated B16F10 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for MITF, TYR, TYRP-1, TYRP-2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and untreated B16F10 cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Ex Vivo Human Skin Model
This model provides a more physiologically relevant system to assess the depigmenting efficacy of this compound on human skin. Reconstructed human pigmented epidermis models are commercially available.
Materials:
-
Reconstructed human pigmented epidermis model (e.g., MelanoDerm™)
-
Assay medium provided by the manufacturer
-
This compound formulated in a suitable vehicle
-
Kojic acid (positive control)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution for melanin assay (e.g., Solvable™)
Procedure:
-
Culture the skin models according to the manufacturer's instructions.
-
Topically apply the formulation containing this compound, kojic acid, or the vehicle control to the surface of the tissue.
-
Repeat the application every 2-3 days for a period of 14-21 days.
-
At the end of the treatment period, harvest the tissues.
-
Perform a melanin assay by solubilizing the tissue and measuring the absorbance at 490 nm.
-
Alternatively, tissues can be fixed, sectioned, and stained (e.g., Fontana-Masson) for histological analysis of melanin distribution.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the potential of this compound as a novel agent for skin hyperpigmentation. By employing a combination of in vitro and ex vivo models, it is possible to elucidate its mechanism of action and evaluate its efficacy in a systematic and robust manner. The expected outcomes from these studies will be crucial for the further development of this compound for cosmetic and therapeutic applications.
References
- 1. bio-solve.co.za [bio-solve.co.za]
- 2. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beautydecoded.com [beautydecoded.com]
- 4. Aloe Vera For Hyperpigmentation: Does it Work? [cureskin.com]
- 5. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 20 Skin Whitening Agents > Aloesin [skinwhiteningscience.com]
- 7. mdpi.com [mdpi.com]
Application of 8-C-Glucosyl-(R)-aloesol in Cosmetic Science Research
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-C-Glucosyl-(R)-aloesol is a bioactive chromone compound isolated from the aqueous extract of Aloe barbadensis Miller. As a derivative of aloesol, it is of significant interest in cosmetic science due to the well-documented skin-soothing and lightening properties of Aloe vera extracts. This document provides a detailed overview of the potential applications of this compound in cosmetic research, with a focus on its role as a tyrosinase inhibitor for skin pigmentation regulation. While direct quantitative data on the efficacy of this specific compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for evaluating its key cosmetic-related bioactivities, including tyrosinase inhibition, antioxidant capacity, and anti-inflammatory effects.
Key Potential Applications in Cosmetic Science
-
Skin Lightening and Hyperpigmentation Control: By inhibiting tyrosinase, the key enzyme in melanin synthesis, this compound has the potential to reduce melanin production, thereby addressing issues of hyperpigmentation such as age spots, melasma, and post-inflammatory hyperpigmentation.
-
Antioxidant Protection: Chromone structures are known for their antioxidant properties. This compound may help protect the skin from oxidative stress induced by environmental factors like UV radiation and pollution, which can lead to premature aging.
-
Anti-inflammatory Effects: Aloe vera is renowned for its anti-inflammatory properties. This compound may contribute to this effect, making it a potential ingredient for soothing irritated or sensitive skin.
Quantitative Data Summary
Currently, there is a notable lack of specific quantitative data in peer-reviewed literature for the tyrosinase inhibitory, antioxidant, and anti-inflammatory activities of this compound. One study that isolated this compound along with other chromones from Aloe barbadensis Miller investigated their inhibitory effects on mushroom tyrosinase; however, the IC50 value was reported for a different compound, aloesin (IC50 = 108.62 μg/mL), and not for this compound itself[1].
For the purpose of providing a reference for researchers, the following table is structured to be populated as data becomes available.
| Bioactivity Assay | Test System | IC50 / Efficacy | Reference Compound | Reference Compound IC50 |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Data not available | Kojic Acid | Data not available in searched articles |
| DPPH Radical Scavenging | Cell-free | Data not available | Ascorbic Acid/Trolox | Data not available in searched articles |
| ABTS Radical Scavenging | Cell-free | Data not available | Ascorbic Acid/Trolox | Data not available in searched articles |
| Anti-inflammatory | e.g., LPS-stimulated macrophages | Data not available | Dexamethasone | Data not available in searched articles |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cosmetic-related bioactivities of this compound.
Mushroom Tyrosinase Inhibition Assay
This assay is a common in vitro method to screen for potential skin-lightening agents by measuring the inhibition of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and create a dilution series.
-
Prepare a stock solution of kojic acid in phosphate buffer and create a dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero.
-
Incubate the plate at 37°C and measure the absorbance again after a set time (e.g., 10, 20, 30 minutes).
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol and create a dilution series.
-
Prepare a stock solution of the positive control in methanol and create a dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from a plot of scavenging activity against concentration.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Solution:
-
Mix equal volumes of ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the various concentrations of this compound or the positive control.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from a plot of scavenging activity against concentration.
-
Caption: General workflow for DPPH and ABTS antioxidant assays.
In Vitro Anti-inflammatory Assay in Skin Cells
This protocol describes a general method for assessing the anti-inflammatory potential of this compound in a cell-based model, for instance, by measuring the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
96-well cell culture plate
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Mix it with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Signaling Pathway Visualization
Melanogenesis Signaling Pathway
The following diagram illustrates the general melanogenesis signaling pathway. As a tyrosinase inhibitor, this compound is hypothesized to act directly on the tyrosinase enzyme, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. This direct enzymatic inhibition is a key mechanism for skin lightening agents.
Caption: Hypothesized action of this compound in the melanogenesis pathway.
Conclusion
This compound presents a promising natural compound for cosmetic applications, particularly in the area of skin lightening and antioxidant protection. While specific quantitative data on its efficacy remains to be fully elucidated in published research, the provided protocols offer a robust framework for its evaluation. Further research is warranted to fully characterize its bioactivities and to determine its optimal formulation and application in cosmetic products.
References
Investigating the Mechanism of Action of 8-C-Glucosyl-(R)-aloesol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-C-Glucosyl-(R)-aloesol is a bioactive C-glucosyl chromone isolated from Aloe vera.[1] Chromones from Aloe species have demonstrated a range of pharmacological activities, with a notable emphasis on their anti-inflammatory and antioxidant properties. This document provides a detailed overview of the putative mechanism of action of this compound, based on current understanding of related compounds from Aloe vera, and offers comprehensive protocols for its investigation. The information herein is intended to guide researchers in designing and executing experiments to elucidate the specific therapeutic potential of this compound.
Putative Mechanism of Action
Based on studies of related C-glucosyl chromones and Aloe vera extracts, the mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of inflammatory and oxidative stress pathways. The proposed key mechanisms include:
-
Anti-inflammatory Effects:
-
Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3]
-
Downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2][4]
-
Suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[2][3]
-
Inhibition of Cyclooxygenase-2 (COX-2) expression and activity, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][5][6]
-
-
Antioxidant Effects:
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results for similar compounds, which should be experimentally verified for this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Outcome Measure | Hypothetical IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | NO concentration | 25 - 75 |
| TNF-α Production | THP-1 | LPS (1 µg/mL) | TNF-α concentration | 10 - 50 |
| IL-6 Production | THP-1 | LPS (1 µg/mL) | IL-6 concentration | 20 - 80 |
| COX-2 Expression (Western Blot) | RAW 264.7 | LPS (1 µg/mL) | % Inhibition at 50 µM | 40% - 70% |
| NF-κB Activation (Luciferase Assay) | HEK293-NF-κB-luc | TNF-α (10 ng/mL) | Luciferase activity | 15 - 60 |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Method | Outcome Measure | Hypothetical EC₅₀ (µg/mL) |
| DPPH Radical Scavenging | Spectrophotometry | % Scavenging | 50 - 150 |
| ABTS Radical Scavenging | Spectrophotometry | % Scavenging | 40 - 120 |
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the mechanism of action of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
LPS (from E. coli)
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 2: Measurement of Pro-inflammatory Cytokine Levels by ELISA
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from stimulated human monocytic cells (THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Cell Seeding: Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treatment and Stimulation: Follow the same treatment and LPS stimulation steps as in Protocol 1.
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition by this compound.
Protocol 3: Western Blot Analysis of COX-2 and Phosphorylated NF-κB p65
Objective: To determine if this compound inhibits the expression of COX-2 and the activation of NF-κB in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-COX-2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours for COX-2, 30-60 minutes for p-p65), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 4: DPPH Radical Scavenging Assay
Objective: To evaluate the direct antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the different concentrations of the compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for mechanism of action studies.
References
- 1. ALOE VERA: A SHORT REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloe vera downregulates LPS-induced inflammatory cytokine production and expression of NLRP3 inflammasome in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Aloe Vera (l) Burm, F. on COX-2 and Histamine Expression in Mice Skin Exposed to UVB, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 6. Effects of Six Weeks Endurance Training and Aloe Vera Supplementation on COX-2 and VEGF Levels in Mice with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hillpublisher.com [hillpublisher.com]
- 8. biochemjournal.com [biochemjournal.com]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 8-C-Glucosyl-(R)-aloesol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 8-C-glucosyl-(R)-aloesol derivatives. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows to guide researchers in the discovery and development of novel therapeutic agents based on this natural product scaffold.
Introduction
This compound is a bioactive chromone found in Aloe vera that has garnered interest for its potential pharmacological activities.[1][2][3] The synthesis of derivatives of this compound is crucial for exploring its therapeutic potential through structure-activity relationship (SAR) studies. By systematically modifying the core structure, researchers can identify key functional groups responsible for biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This document outlines the synthetic strategies for creating a library of this compound derivatives and the subsequent biological evaluation to establish SAR.
Synthesis of 8-C-Glucosyl Chromone Derivatives
The synthesis of C-glycosyl chromones, such as this compound and its derivatives, presents a significant challenge due to the need for stereoselective formation of the C-C bond between the anomeric carbon of the glucose moiety and the chromone scaffold. Several synthetic strategies have been developed for the synthesis of C-glycosides, which can be adapted for this purpose.
One common approach involves the regio- and stereoselective O→C glycosyl rearrangement.[4] Alternatively, modern cross-coupling methods, such as palladium-catalyzed reactions, have emerged as powerful tools for the direct C-glycosylation of chromone precursors.[5] Glycosyl radical-based methods also offer an effective route to C-glycosides.[6][7]
The general synthetic workflow for preparing a library of this compound derivatives for SAR studies is depicted below.
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-Glycosylation of a Chromone Precursor
This protocol is adapted from a general method for the palladium-catalyzed synthesis of chromone C-glycosides.[5]
Materials:
-
3-Iodo-chromone derivative (substituted as required for the derivative library)
-
Protected glucal (e.g., tri-O-acetyl-D-glucal)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube, add the 3-iodo-chromone derivative (1.0 equiv), Pd(OAc)₂ (0.1 equiv), Xantphos (0.15 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the chromone) and the protected glucal (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the protected C-glucosyl chromone.
-
Deprotect the hydroxyl groups on the glucose moiety using standard conditions (e.g., sodium methoxide in methanol) to yield the final derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biological Evaluation - In Vitro Antioxidant Activity (DPPH Assay)
This protocol describes a common method for evaluating the antioxidant potential of the synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a stock solution of each synthesized derivative and the ascorbic acid control in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add varying concentrations of the test compounds and the control in triplicate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each derivative.
Structure-Activity Relationship (SAR) Data
The following table represents a hypothetical dataset for a series of synthesized this compound derivatives, illustrating how quantitative data can be structured for SAR analysis.
| Compound ID | R¹ | R² | R³ | Antioxidant Activity (DPPH Assay, IC₅₀ in µM) |
| 1 | H | OH | H | 55.2 |
| 2a | CH₃ | OH | H | 45.8 |
| 2b | C₂H₅ | OH | H | 42.1 |
| 3a | H | OCH₃ | H | 68.4 |
| 3b | H | OC₂H₅ | H | 72.3 |
| 4a | H | OH | Cl | 38.5 |
| 4b | H | OH | Br | 35.2 |
Interpretation of Hypothetical SAR Data:
-
Effect of R¹ substitution: Alkylation at the R¹ position (compounds 2a and 2b ) appears to slightly increase antioxidant activity compared to the parent compound 1 .
-
Effect of R² substitution: Etherification of the hydroxyl group at R² (compounds 3a and 3b ) leads to a decrease in antioxidant activity, suggesting that a free hydroxyl group at this position is important for activity.
-
Effect of R³ substitution: Introduction of a halogen at the R³ position (compounds 4a and 4b ) significantly enhances antioxidant activity, with the bromo-substituted derivative showing the highest potency in this series.
Signaling Pathway Visualization
While the specific signaling pathways modulated by this compound derivatives are still under investigation, many natural product-derived antioxidants are known to exert their effects through the activation of the Nrf2-ARE pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of antioxidant action via the Nrf2-ARE pathway.
Conclusion
The synthesis and systematic evaluation of this compound derivatives are essential for elucidating their structure-activity relationships and identifying lead compounds for further drug development. The protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute their own SAR studies on this promising class of natural product derivatives. Future work should focus on expanding the derivative library, exploring a wider range of biological assays, and elucidating the precise molecular mechanisms of action.
References
- 1. This compound | C19H24O9 | CID 11732015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of 8-C-glucosylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sathibhu.org [sathibhu.org]
- 6. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the purification of 8-C-Glucosyl-(R)-aloesol by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 8-C-Glucosyl-(R)-aloesol.
Troubleshooting Guide
Common Chromatographic Issues and Solutions
| Issue | Possible Causes | Recommended Solutions |
| Poor Resolution/Peak Tailing | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation. 4. Presence of interfering compounds. 5. Rotational isomers of the target compound. | 1. Optimize the mobile phase gradient and solvent strength. Consider using a shallower gradient. 2. Reduce the sample load injected onto the column. 3. Use a guard column and ensure proper mobile phase filtration. If necessary, replace the column. 4. Employ a preliminary purification step (e.g., solid-phase extraction) to remove major interfering substances. 5. Adjust the column temperature to potentially coalesce isomeric peaks. |
| Peak Splitting or Broadening | 1. Channeling in the column bed. 2. Sample solvent incompatible with the mobile phase. 3. Presence of rotational isomers. | 1. Replace the column if bed compaction is suspected. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Varying the temperature may help in merging the peaks of rotational isomers. |
| Low Yield/Recovery | 1. Degradation of the target compound. 2. Irreversible adsorption on the stationary phase. 3. Inefficient extraction from the crude material. | 1. Investigate the stability of this compound at the pH of the mobile phase. Consider using buffered mobile phases. Avoid high temperatures. 2. Use a different stationary phase or add a competitive agent to the mobile phase. 3. Optimize the extraction protocol from the Aloe vera matrix. |
| Ghost Peaks | 1. Contaminants in the mobile phase or system. 2. Carryover from previous injections. 3. Late-eluting compounds from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a robust needle wash protocol. 3. Extend the gradient run time or include a high-organic wash step after each injection. |
| Retention Time Drift | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Monitor column performance and replace it when significant changes in retention are observed. 4. Check the pump for leaks and ensure proper functioning. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from Aloe vera extracts?
A1: The primary challenges include:
-
Complex Matrix: Aloe vera extracts contain a vast number of structurally similar compounds, such as other C-glucosyl chromones, anthraquinones (e.g., aloin A and B), and flavonoids, which can co-elute with the target compound.
-
Isomerization: C-glycosyl compounds can exist as rotational isomers, which may lead to peak broadening or the appearance of multiple peaks for a single compound in the chromatogram.
-
Stability: As a glycosidic and phenolic compound, this compound may be susceptible to degradation under harsh pH or high-temperature conditions.
-
Low Abundance: The concentration of this compound in the crude extract might be low, necessitating efficient and high-resolution purification techniques for isolation.
Q2: I am observing a doublet or a broad peak for what I believe is this compound. What could be the cause?
A2: This phenomenon is likely due to the presence of rotational isomers (atropisomers) arising from restricted rotation around the C-C bond between the glucosyl moiety and the chromone ring. This is a known characteristic of C-glycosyl compounds. To address this, you can try altering the chromatographic conditions:
-
Temperature: Increasing the column temperature can sometimes provide enough energy to overcome the rotational barrier, leading to the coalescence of the peaks into a single, sharper peak.
-
Mobile Phase: Modifying the solvent composition or additives in the mobile phase might influence the equilibrium between the isomers and potentially improve peak shape.
Q3: What are some common co-eluting impurities, and how can I improve their separation from this compound?
A3: Common co-eluting impurities from Aloe vera extracts include other chromone derivatives like aloesin and its glycosides, as well as anthrone glycosides like aloin A and aloin B. To improve separation:
-
Optimize Selectivity: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or polar-embedded phases) to exploit different separation mechanisms.
-
Gradient Optimization: Employ a shallower gradient in the region where the target compound and impurities elute to increase resolution.
-
Alternative Techniques: Consider using High-Speed Counter-Current Chromatography (HSCCC) as a preliminary or alternative purification step, as it operates on a liquid-liquid partitioning mechanism and can offer different selectivity compared to HPLC.
Q4: What are the recommended storage conditions for the purified this compound?
A4: To ensure the stability of the purified compound, it is recommended to:
-
Store it as a solid in a cool, dark, and dry place.
-
If in solution, use a non-aqueous solvent like methanol or ethanol and store at -20°C or lower.
-
Avoid repeated freeze-thaw cycles.
-
Protect from light to prevent photodegradation.
Experimental Protocols
Generalized Preparative HPLC Protocol for this compound Purification
This protocol is a general guideline and may require optimization based on the specific crude extract and available instrumentation.
1. Sample Preparation: a. Extract the dried and powdered Aloe vera material with methanol or ethanol. b. Concentrate the extract under reduced pressure to obtain a crude residue. c. Pre-purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities. Elute the fraction containing chromones with a suitable methanol-water mixture. d. Dissolve the enriched fraction in the initial mobile phase for HPLC injection.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and gradually increase to elute the target compound. A shallow gradient is recommended for better resolution. Example: 20-40% B over 40 minutes. |
| Flow Rate | 2-5 mL/min (depending on column dimensions) |
| Column Temperature | 30-40°C (can be optimized to improve peak shape) |
| Detection | UV at ~254 nm and ~300 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the peak of interest. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the pure fractions and evaporate the solvent under reduced pressure. d. Confirm the identity of the purified compound using techniques like LC-MS and NMR.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in the purification process.
Technical Support Center: Overcoming Solubility Issues of 8-C-Glucosyl-(R)-aloesol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 8-C-Glucosyl-(R)-aloesol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a bioactive C-glycosyl chromone found in Aloe vera.[1][2][3][4] Like many other flavonoid and chromone compounds, its molecular structure can lead to limited solubility in water. This poor aqueous solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and formulation development, as it may lead to inaccurate results and reduced bioavailability.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, like other C-glycosyl chromones, is influenced by several factors:
-
pH of the solution: The presence of ionizable groups in the molecule means that its charge state, and therefore its solubility, can change significantly with pH.[5][6][7][8]
-
Solvent composition: The polarity of the solvent system is crucial. The use of co-solvents can significantly enhance solubility.[9][10][11][12][13]
-
Temperature: Generally, solubility increases with temperature, although the extent of this effect needs to be determined empirically.
-
Presence of complexing agents: Excipients like cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[14][15][16][17][18][19]
Q3: How does pH affect the solubility of this compound?
The solubility of compounds with acidic or basic functional groups is often pH-dependent.[6][7] For many flavonoids and similar phenolic compounds, increasing the pH of the aqueous solution leads to the deprotonation of hydroxyl groups, forming more soluble phenolate ions.[20] Therefore, adjusting the pH to a more alkaline range can be an effective strategy to increase the solubility of this compound. However, the stability of the compound at different pH values must also be considered, as extreme pH levels can lead to degradation.[6]
Q4: Can co-solvents be used to improve the solubility of this compound?
Yes, using a co-solvent system is a common and effective method to increase the solubility of poorly water-soluble compounds.[10][12][13] Co-solvents reduce the overall polarity of the aqueous medium, which can better accommodate the less polar regions of the this compound molecule. Common water-miscible organic solvents used as co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The optimal co-solvent and its concentration need to be determined experimentally.
Q5: What are cyclodextrins and how can they enhance the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][19] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[14][15][16][18] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the overall aqueous solubility of the guest molecule.[17][19]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility issues with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Common Solubility Problems and Solutions
| Problem | Probable Cause | Recommended Solution(s) |
| Precipitation upon addition to aqueous buffer | The compound has low intrinsic aqueous solubility at the buffer's pH. | 1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 2. Adjust the pH of the aqueous buffer to a more alkaline range, if compatible with the experimental design. |
| Incomplete dissolution in the desired solvent system | The solvent system does not have sufficient solvating power for the compound at the target concentration. | 1. Increase the proportion of the organic co-solvent in the mixture. 2. Gently warm the solution while stirring. 3. Use sonication to aid dissolution. 4. Consider using a different co-solvent. |
| Cloudiness or formation of a precipitate over time | The compound is supersaturated and is slowly precipitating out of solution. This can also indicate compound degradation. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles. 3. Evaluate the stability of the compound in the chosen solvent system over time. 4. Consider using cyclodextrins to form a stable inclusion complex. |
| Difficulty dissolving the compound for in vivo studies | The use of organic co-solvents is limited due to toxicity concerns. | 1. Explore the use of biocompatible co-solvents such as propylene glycol or PEG 400. 2. Investigate the formation of an inclusion complex with a biocompatible cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. Adjust the pH of the formulation using pharmaceutically acceptable buffering agents. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific experimental needs.
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or propylene glycol) to prepare a high-concentration stock solution (e.g., 10-50 mM). Use of a vortex mixer or sonication may aid dissolution.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution into your aqueous buffer or media to the desired final concentration.
-
Ensure the final concentration of the organic co-solvent is low (typically <1% v/v) to avoid affecting the biological system.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent in the final solution may need to be increased, or the final concentration of the compound may need to be lowered.
-
Protocol 2: Solubility Enhancement by pH Adjustment
-
Determine pH-Solubility Profile (Optional but Recommended):
-
Prepare a series of buffers with a range of pH values (e.g., pH 5 to 9).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
-
-
Preparation of pH-Adjusted Solution:
-
Prepare your aqueous solution and adjust the pH to the desired value using a suitable acid or base (e.g., HCl or NaOH).
-
Add the this compound to the pH-adjusted solution and stir until dissolved.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. The concentration of the cyclodextrin will depend on the required solubility enhancement and should be determined experimentally.
-
-
Formation of the Inclusion Complex:
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Gentle heating may accelerate the process but should be used with caution to avoid degradation.
-
The resulting clear solution contains the water-soluble complex of this compound and cyclodextrin.
-
Visualization of a Key Mechanism
Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. This compound | C19H24O9 | CID 11732015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 8-C-Glucosyl-(R)-aloesol under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8-C-Glucosyl-(R)-aloesol under various experimental conditions. The information is presented in a question-and-answer format to address potential issues and provide clear, actionable advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of C-glycosyl compounds like this compound?
A1: C-glycosyl compounds are characterized by a carbon-carbon bond between the sugar moiety and the aglycone. This bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the C-O bond found in O-glycosides.[1] Generally, C-glycosides exhibit greater stability under acidic conditions that would readily cleave O-glycosidic linkages.[1][2] However, stability can be influenced by other functional groups on the molecule and the specific environmental conditions.
Q2: I am designing a stability study for this compound. What conditions should I test?
A2: A comprehensive stability study should evaluate the effects of pH, temperature, light, and oxidizing conditions. This is often referred to as forced degradation or stress testing.[3][4] The goal is to identify potential degradation pathways and develop a stability-indicating analytical method.[4] We recommend following the principles outlined in the ICH Q1A (R2) and Q1B guidelines for stability and photostability testing.[5][6][7]
Recommended starting conditions include:
-
Hydrolysis: pH 1-2 (e.g., 0.1 M HCl), pH 7 (neutral, buffered water), and pH 9-10 (e.g., 0.01 M NaOH) at various temperatures.
-
Oxidation: Treatment with a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Exposure to elevated temperatures (e.g., 40°C, 60°C, 80°C) in both solid and solution states.[8][9][10]
-
Photostability: Exposure to a combination of visible and UV light, as specified by ICH Q1B guidelines.[5][11][12]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal of forced degradation is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradation products from the parent compound. Over-stressing the molecule, which leads to extensive degradation, should be avoided as it may generate secondary or irrelevant degradation products not seen under normal storage conditions.[4]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be validated to demonstrate specificity, meaning it can accurately measure the concentration of this compound in the presence of its degradation products.[13] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of any formed degradants.[14]
Troubleshooting Guide
Problem 1: I am not observing any degradation under my initial stress conditions.
-
Possible Cause: C-glycosyl compounds can be highly stable. Your stress conditions may not be stringent enough.
-
Solution:
-
Increase the temperature for hydrolytic and thermal studies in increments (e.g., from 60°C to 80°C).
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of the stress exposure.
-
Ensure that the compound is fully dissolved in the stress medium, as poor solubility can limit degradation.
-
Problem 2: The mass balance in my stability study is poor (sum of the parent compound and degradants is less than 95%).
-
Possible Cause 1: Some degradation products may not be eluting from the HPLC column or are not detected by the UV detector at the chosen wavelength.
-
Solution 1:
-
Modify the HPLC gradient to include a stronger solvent wash at the end to elute any strongly retained compounds.
-
Analyze samples using a photodiode array (PDA) detector to screen for degradation products that may have different UV maxima.
-
Use a more universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector.
-
-
Possible Cause 2: The compound may be degrading into non-UV active or volatile products.
-
Solution 2:
-
Use LC-MS to search for potential non-chromophoric degradants.
-
Consider the possibility of the chromone ring system being cleaved, which could lead to a loss of UV absorbance.
-
Illustrative Stability Data
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Note: This is not experimental data and should be used for guidance purposes only.
Table 1: Illustrative pH Stability of this compound in Solution at 60°C
| pH Condition | Time (hours) | % Remaining this compound |
| 0.1 M HCl (pH ~1) | 0 | 100.0 |
| 24 | 98.5 | |
| 72 | 95.2 | |
| Phosphate Buffer (pH 7.4) | 0 | 100.0 |
| 24 | 99.8 | |
| 72 | 99.5 | |
| 0.01 M NaOH (pH ~12) | 0 | 100.0 |
| 24 | 92.1 | |
| 72 | 85.7 |
Table 2: Illustrative Thermal Stability of this compound (Solid State)
| Temperature | Time (days) | % Remaining this compound |
| 40°C | 0 | 100.0 |
| 14 | 99.9 | |
| 30 | 99.7 | |
| 60°C | 0 | 100.0 |
| 14 | 99.2 | |
| 30 | 98.5 | |
| 80°C | 0 | 100.0 |
| 14 | 96.8 | |
| 30 | 93.4 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water or a neutral buffer (pH 7.4) to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Place sealed vials of each solution in a temperature-controlled oven or water bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Preparation: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Study (as per ICH Q1B)
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent and place it in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and dark controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to determine the extent of degradation due to light.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Logic Diagram for Troubleshooting Poor Mass Balance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmasm.com [pharmasm.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmtusa.com [bmtusa.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 8-C-Glucosyl-(R)-aloesol during storage and experimentation
Welcome to the technical support center for 8-C-Glucosyl-(R)-aloesol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this bioactive chromone analogue during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bioactive C-glycosyl chromone found in Aloe vera.[1][2] Its stability is crucial for obtaining accurate and reproducible results in experimental settings and for maintaining its therapeutic potential during drug development. Degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the main factors that can cause the degradation of this compound?
A2: As a phenolic compound, this compound is primarily susceptible to oxidation .[3] This can be triggered by exposure to oxygen, light, high temperatures, and certain enzymes. While its C-glycosidic bond is generally more resistant to acid and enzymatic hydrolysis compared to O-glycosidic bonds, extreme pH conditions should still be avoided.[4]
Q3: How should I store this compound to ensure its long-term stability?
A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, at low temperatures. While specific long-term stability data for this compound is limited, general guidelines for phenolic compounds suggest storage at -20°C or -80°C.[5] Avoid frequent freeze-thaw cycles as this can degrade some molecules.[6][7][8] Aliquoting the compound into smaller, single-use vials is recommended.
Q4: What are the best practices for handling this compound in solution during experiments?
A4: To minimize degradation in solution:
-
Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use.
-
Work with fresh solutions: Prepare solutions immediately before use whenever possible.
-
Protect from light: Use amber-colored vials or cover containers with aluminum foil.
-
Control the temperature: Keep solutions on ice or at a controlled low temperature, unless the experimental protocol requires otherwise.
-
Consider antioxidants: The addition of antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) can help prevent oxidative degradation.[3][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity | Degradation of this compound in the culture medium. Phenolic compounds can be unstable in cell culture media. | 1. Add antioxidants: Supplement the culture medium with low concentrations of ascorbic acid (e.g., 50-100 µM).2. Prepare fresh: Add the compound to the media immediately before treating the cells.3. Minimize light exposure: Protect the cell culture plates from direct light. |
| High variability between replicates | Uneven degradation of the compound across different wells. | 1. Ensure homogeneity: Gently mix the culture medium containing the compound before and during plating.2. Use consistent timing: Standardize the time between adding the compound to the medium and applying it to the cells. |
Issue 2: Problems During HPLC or LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing or broadening | Interaction of the phenolic hydroxyl groups with the stationary phase or degradation during analysis. | 1. Acidify the mobile phase: Add a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of the phenolic groups.2. Check for column degradation: Use a guard column and ensure the analytical column is not degraded. |
| Appearance of unexpected peaks | Degradation of the compound in the sample vial or during the run. | 1. Control sample temperature: Use an autosampler with temperature control and keep samples cool.2. Protect from light: Use amber autosampler vials.3. Analyze fresh samples: Inject samples as soon as possible after preparation. |
| Low sensitivity or signal loss in LC-MS | Poor ionization or ion suppression. | 1. Optimize ionization source parameters: Adjust settings for temperature, gas flow, and voltage.2. Check for matrix effects: Dilute the sample or use a more effective sample preparation method to remove interfering substances. |
Issue 3: Instability in Enzymatic Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing reaction rate over time | Oxidative degradation of this compound, which may be accelerated by components in the assay buffer or by the enzyme itself. | 1. Add a non-interfering antioxidant: Include a low concentration of an antioxidant like DTT or TCEP if it does not interfere with the assay.2. Use deoxygenated buffer: Prepare buffers with deoxygenated water.3. Run appropriate controls: Include a no-enzyme control to assess the stability of the compound in the assay buffer over time. |
| High background signal | Non-enzymatic degradation of the substrate or compound. | 1. Optimize buffer pH: Ensure the pH of the assay buffer is within a range where the compound is stable.2. Check for interfering substances: Ensure that other components in the assay mixture are not causing degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Use a high-purity, degassed solvent such as DMSO or ethanol.
-
Weighing: Accurately weigh the required amount of this compound in a fume hood.
-
Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
Addition of Antioxidant (Optional): For aqueous-based stock solutions for immediate use in sensitive applications, consider adding a fresh solution of ascorbic acid to a final concentration of 50-100 µM.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: General Workflow for Cell-Based Assays
Caption: Workflow for cell-based experiments.
Signaling Pathways
This compound and its related compound, aloesin, have been shown to modulate key signaling pathways involved in cellular processes. Understanding these interactions is crucial for interpreting experimental results.
Wnt/β-catenin Signaling Pathway
Studies have indicated that aloesin can activate the Wnt/β-catenin signaling pathway.[11][12] This pathway is critical in cell proliferation, differentiation, and development.
Caption: Wnt/β-catenin pathway activation.
MAPK Signaling Pathway
Aloesin has also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[12]
Caption: MAPK signaling pathway modulation.
References
- 1. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of multiple freeze-thaw cycles of cytoplasm samples on the activity of antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenolic Compounds as Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Optimization of analytical methods for detecting 8-C-Glucosyl-(R)-aloesol metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of analytical methods for detecting 8-C-Glucosyl-(R)-aloesol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound and its metabolites?
A1: The most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for complex biological matrices like plasma and urine due to its ability to distinguish the analyte from endogenous interferences.[3]
Q2: I cannot find a commercial standard for this compound. What can I do?
A2: The lack of commercially available standards for specific flavonoid di-C-glycosides is a known challenge.[4] In such cases, researchers often rely on tentative identification based on high-resolution mass spectrometry (HRMS) to determine the elemental composition and MS/MS fragmentation patterns. The fragmentation of C-glycosides is distinct, involving cleavages within the sugar ring, which aids in structural elucidation.[4][5] For quantification, if an isolated and purified standard is unavailable, semi-quantification can be performed using a structurally related compound (e.g., another apigenin or luteolin C-glucoside) as a surrogate standard.
Q3: What are the expected metabolites of this compound in in vivo or in vitro studies?
A3: While specific data on this compound is limited, the metabolism of similar flavonoid C-glycosides and related Aloe compounds involves several key pathways. Expect to see metabolites from Phase I (e.g., hydrolysis of other glycosidic bonds if present, oxidation) and Phase II (e.g., glucuronidation, sulfation, and O-methylation) reactions.[6] The C-glucosyl bond itself is generally resistant to enzymatic hydrolysis compared to O-glycosidic bonds.[3]
Q4: How can I distinguish between 6-C- and 8-C-glucosyl isomers using LC-MS/MS?
A4: Differentiating between 6-C and 8-C isomers is challenging but possible. Chromatographically, they may be separated with a high-efficiency HPLC column and an optimized gradient elution. In terms of mass spectrometry, the relative abundance of specific fragment ions from collision-induced dissociation (CID) can differ. For instance, in some flavonoid C-glycosides, the 0,3X0− ion is more abundant than the 0,2X0− ion for 8-C-glycosides, providing a potential diagnostic tool.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and column stationary phase. Column contamination or degradation. Extra-column volume (e.g., long tubing).[7] | 1. Modify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to suppress silanol interactions.[3] 2. Check Sample Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase.[7] 3. Flush or Replace Column: Flush the column with a strong solvent wash sequence. If the problem persists, the column may be aged and require replacement.[7] |
| Low Signal Intensity / Sensitivity | Suboptimal ionization in the MS source. Ion suppression from matrix components.[8] Inefficient sample extraction. Analyte degradation. | 1. Optimize MS Parameters: Tune source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analyte.[8] 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) to remove interfering matrix components (e.g., salts, phospholipids).[9][10] 3. Dilute Sample: Dilute the sample extract to reduce the concentration of interfering components. 4. Check Sample Stability: Prepare fresh samples and standards to rule out degradation.[11] |
| Irreproducible Retention Times | Inadequate column equilibration between injections. Fluctuations in mobile phase composition or flow rate. Unstable column temperature.[8] | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions; at least 10-20 column volumes are recommended.[8] 2. Prepare Fresh Mobile Phase: Degas solvents properly. Buffers should be made fresh daily to prevent microbial growth.[7] 3. Check Pump Performance: Purge the LC system to remove air bubbles and verify a stable flow rate.[8] 4. Use a Column Oven: Maintain a constant and accurate column temperature. |
| High Backpressure | Blockage in the LC system (e.g., column frit, tubing, in-line filter).[7] Sample precipitation in the system. Mobile phase incompatibility. | 1. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.[7] 2. Filter Samples: Ensure all samples and standards are filtered through a 0.22-μm filter before injection.[12] 3. Install In-line Filter: Use a guard column or an in-line filter before the analytical column to protect it from particulates.[7] 4. Flush System: Reverse-flush the column (if permitted by the manufacturer) with an appropriate solvent. |
| Carryover (Analyte detected in blank injection) | Adsorption of the analyte onto parts of the autosampler or column. Insufficient needle wash. | 1. Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash. A sequence of washes (e.g., organic followed by aqueous/organic) may be necessary. 2. Check for Active Sites: Passivate the LC system if metal-sensitive compounds are adsorbing. 3. Inject Blanks: Run multiple blank injections after a high-concentration sample to ensure the system is clean. |
Experimental Protocols & Data
Protocol 1: Extraction from Human Plasma
This protocol uses protein precipitation, a fast and effective method for sample cleanup.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound) to correct for extraction variability. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method
This protocol provides a starting point for method development. Optimization is required for specific metabolites.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2.7 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40-50°C.[2]
-
Injection Volume: 5-10 µL.[2]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative or positive mode (must be optimized; C-glycosides often ionize well in negative mode).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Tables
Table 1: Example LC-MS/MS MRM Transitions (Hypothetical) (Note: These values are illustrative for method development and must be empirically determined for this compound and its metabolites.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | [M-H]⁻ | [M-H-90]⁻, [M-H-120]⁻ | Negative |
| Metabolite 1 (Glucuronide) | [M+GlcA-H]⁻ | [M-H]⁻ | Negative |
| Metabolite 2 (Sulfate) | [M+SO₃-H]⁻ | [M-H]⁻ | Negative |
| Metabolite 3 (Methylated) | [M+CH₂-H]⁻ | [M+CH₂-H-120]⁻ | Negative |
Table 2: Method Validation Parameters (Typical Ranges) (Based on similar validated methods for related compounds in biological matrices)
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [2][12] |
| LLOQ (Lower Limit of Quantification) | Signal-to-Noise Ratio ≥ 10 | [2] |
| Accuracy (% Recovery) | 85-115% | [2] |
| Precision (%RSD) | < 15% | [2][13] |
| Matrix Effect | 85-115% | [14] |
| Extraction Recovery | > 70% | [13] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approach to the study of flavone di-C-glycosides by high performance liquid chromatography-tandem ion trap mass spectrometry and its application to characterization of flavonoid composition in Viola yedoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 11. longdom.org [longdom.org]
- 12. jfda-online.com [jfda-online.com]
- 13. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 8-C-Glucosyl-(R)-aloesol bioassays
Welcome to the technical support center for 8-C-Glucosyl-(R)-aloesol bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a bioactive chromone analogue isolated from Aloe barbadensis Miller. It has been investigated for its potential tyrosinase inhibitory activity. While research on its specific activities is ongoing, related compounds from Aloe vera have demonstrated antioxidant and anti-inflammatory properties.
Q2: I am seeing high variability between my replicate wells in a cell-based assay. What could be the cause?
A2: High variability can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are thoroughly resuspended before seeding to achieve a uniform density.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outermost wells for critical experiments or fill them with sterile PBS or media to maintain humidity.
-
Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in certain media. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration.
Q3: My positive control is not working as expected. What should I do?
A3: First, verify the concentration and storage conditions of your positive control. If the control is light-sensitive or requires specific storage temperatures, ensure these have been maintained. Prepare a fresh dilution of the positive control from a stock solution to rule out degradation of the working solution. If the issue persists, consider testing a new batch of the positive control.
Q4: How should I prepare my this compound stock solution?
A4: The solubility of this compound should be confirmed with the supplier's data sheet. Typically, a stock solution is prepared in a solvent like DMSO. It is crucial to ensure the final concentration of the solvent in your assay does not exceed a level that affects cell viability or the assay itself (usually <0.5% v/v).
Troubleshooting Guides
Issue 1: Inconsistent Tyrosinase Inhibition Results
| Symptom | Possible Cause | Suggested Solution |
| High background signal | Substrate auto-oxidation. | Prepare the substrate solution fresh for each experiment. Protect it from light and run a control with substrate and buffer alone to measure auto-oxidation. |
| Low or no inhibition | Inactive compound or incorrect assay conditions. | Verify the integrity of your this compound stock. Check the pH of your buffer, as tyrosinase activity is pH-dependent. Ensure the enzyme is active by running a positive control like kojic acid. |
| Precipitation in wells | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of this compound. If using a solvent stock, ensure the final solvent concentration is not causing precipitation. |
Issue 2: Variable Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Production in RAW 264.7 cells)
| Symptom | Possible Cause | Suggested Solution |
| High cell death at expected non-toxic concentrations | Compound-induced cytotoxicity or solvent toxicity. | Perform a cell viability assay (e.g., MTT or LDH) in parallel with your anti-inflammatory assay to determine the cytotoxic concentration of this compound and the vehicle control. |
| LPS stimulation is weak or absent | Inactive LPS or resistant cells. | Use a fresh batch of LPS and ensure it is properly reconstituted. Check the passage number of your RAW 264.7 cells, as high-passage cells can become less responsive to LPS. |
| Inconsistent reduction in inflammatory markers | Inconsistent cell response or compound stability. | Ensure consistent cell culture conditions (passage number, confluency). Prepare fresh dilutions of this compound for each experiment to avoid degradation. |
Experimental Protocols & Data
Tyrosinase Inhibition Assay
While one study identified this compound as a tyrosinase inhibitor, another compound from the same extract, aloesin, showed more significant activity.
Table 1: Tyrosinase Inhibitory Activity of an Aloe barbadensis Miller Isolate
| Compound | IC50 (µg/mL) |
| Aloesin (Positive Control) | 108.62[1] |
| This compound | Not reported as significantly active in the cited study. |
Note: This data is from a study on mushroom tyrosinase.[1]
Detailed Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
-
Procedure: a. Prepare serial dilutions of this compound and the positive control in phosphate buffer. b. In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution to each well. c. Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes. d. Initiate the reaction by adding 20 µL of L-DOPA solution to each well. e. Immediately measure the absorbance at 475-492 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) to monitor the formation of dopachrome. f. Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 where A_control is the absorbance of the enzyme and substrate without inhibitor, A_blank is the absorbance of the buffer and substrate, A_sample is the absorbance of the enzyme, substrate, and test compound, and A_sample_blank is the absorbance of the test compound and substrate without the enzyme.
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Detailed Protocol: Measurement of Nitric Oxide Production
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight. b. The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). c. Pre-incubate the cells with the compound for 1-2 hours. d. Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. e. Incubate the plate for 24 hours. f. After incubation, collect the cell culture supernatant. g. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. h. Measure the absorbance at the appropriate wavelength (typically 540 nm) and calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Signaling Pathways & Experimental Workflows
Potential Signaling Pathway Involvement
Based on the known anti-inflammatory effects of other compounds from Aloe vera, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating Anti-Inflammatory Effects
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
Technical Support Center: Enhancing the Bioavailability of 8-C-Glucosyl-(R)-aloesol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies of 8-C-Glucosyl-(R)-aloesol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a C-glycosyl chromone from Aloe vera, faces several challenges that can limit its oral bioavailability. Like many glycosylated flavonoids, these include:
-
Low Aqueous Solubility: The inherent chemical structure may lead to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The glycosyl moiety increases the molecule's polarity, which can hinder its passive diffusion across the lipophilic intestinal epithelial cell membranes.
-
Enzymatic Degradation: The compound may be subject to degradation by enzymes in the gastrointestinal tract.
-
Gut Microbiota Metabolism: Intestinal bacteria can metabolize C-glycosides, potentially altering the parent compound before it can be absorbed.[1][2]
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models.
Possible Cause 1: Poor Aqueous Solubility
-
Solution: Enhance the dissolution rate by employing various formulation strategies.
-
Micronization/Nanonization: Reducing the particle size of the compound increases the surface area for dissolution.[3][4] Techniques like nanomilling can be employed.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[5][6] Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.[5][7]
-
Possible Cause 2: Low Permeability Across the Intestinal Epithelium
-
Solution: Utilize formulation approaches that improve membrane transport.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance lymphatic uptake and bypass the hepatic first-pass metabolism.[5][8][9]
-
Permeation Enhancers: Incorporating excipients that reversibly modulate the tight junctions of the intestinal epithelium can increase paracellular transport.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive diffusion.[10][11][12] The prodrug is then converted to the active compound in vivo.
-
Issue 2: Rapid Disappearance of the Parent Compound from Systemic Circulation.
Possible Cause: Extensive First-Pass Metabolism or Rapid Clearance
-
Solution: Investigate the metabolic profile and consider strategies to protect the compound.
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 enzymes (if identified as the primary metabolic pathway) can increase exposure, though this approach requires careful consideration of potential drug-drug interactions.
-
Nanoformulations: Encapsulating the compound in nanoparticles can protect it from premature degradation and metabolism, and can also modify its pharmacokinetic profile.[9][13]
-
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in bioavailability. These are example values and actual results will vary based on the specific formulation and experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 ± 0.5 | 980 ± 210 | 100 |
| Micronized Powder | 320 ± 60 | 1.5 ± 0.5 | 2150 ± 450 | 219 |
| Solid Dispersion (PVP K30) | 550 ± 90 | 1.0 ± 0.3 | 4200 ± 780 | 428 |
| SEDDS | 890 ± 150 | 0.75 ± 0.2 | 7500 ± 1200 | 765 |
Table 2: Effect of Nanoformulation on Tissue Distribution of this compound in Mice 4 Hours Post-Oral Administration (Dose: 50 mg/kg)
| Formulation | Liver (ng/g) | Kidney (ng/g) | Spleen (ng/g) | Brain (ng/g) |
| Aqueous Suspension | 450 ± 80 | 210 ± 45 | 80 ± 15 | < LOQ |
| PLGA Nanoparticles | 1200 ± 250 | 550 ± 110 | 350 ± 70 | 50 ± 10 |
LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals should be fasted overnight (12-16 hours) before oral administration, with free access to water.[14]
-
Formulation Preparation:
-
Aqueous Suspension: Disperse this compound in a 0.5% carboxymethylcellulose (CMC) solution.
-
Formulations for Enhancement: Prepare micronized powder, solid dispersion, or SEDDS as per established laboratory protocols.
-
-
Administration: Administer the formulations orally via gavage at a dose of 50 mg/kg. The volume of administration should be around 5-10 mL/kg.[14][15]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
The method should include protein precipitation or liquid-liquid extraction for sample clean-up.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a potential signaling pathway that may be modulated by this compound, based on the known effects of the related compound aloesin. Aloesin has been shown to influence the MAPK and Smad signaling pathways, which are involved in processes like cell proliferation and inflammation.[16][17]
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow
This diagram outlines the key steps in an in vivo study to evaluate the oral bioavailability of this compound.
Caption: Workflow for an in vivo oral bioavailability study.
Logical Relationships in Formulation Strategies
This diagram illustrates the logical relationship between the challenges of poor bioavailability and the corresponding formulation strategies.
Caption: Relationship between bioavailability challenges and formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-Dependent Effects of Aloin on the Intestinal Bacterial Community Structure, Short Chain Fatty Acids Metabolism and Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 7. theaspd.com [theaspd.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cajmns.casjournal.org [cajmns.casjournal.org]
- 13. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.glpbio.com [file.glpbio.com]
Strategies to reduce interference in 8-C-Glucosyl-(R)-aloesol quantification
Welcome to the technical support center for the accurate quantification of 8-C-Glucosyl-(R)-aloesol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference when quantifying this compound in herbal matrices like Aloe vera?
A1: The primary sources of interference in matrices such as Aloe vera are structurally similar compounds. Aloe vera contains a complex mixture of phenolic compounds, including other C-glucosyl chromones, anthraquinones (e.g., aloin A and B), and aloesin derivatives, which can co-elute or have similar mass-to-charge ratios, leading to inaccurate quantification.[1][2][3] The complex polysaccharide-rich gel matrix of Aloe vera can also cause significant matrix effects in LC-MS/MS analysis.[4]
Q2: Are there known isomers or degradation products of this compound that I should be aware of?
A2: While specific isomers of this compound are not extensively documented in readily available literature, the presence of numerous other chromone glycosides in Aloe spp. suggests a high potential for isomeric interference.[5] Degradation can occur through the cleavage of the C-glucosyl bond, a process that has been observed in analogous compounds like aloesin under the influence of intestinal bacteria.[6] This suggests that sample handling and storage conditions are critical to prevent enzymatic or microbial degradation.
Q3: What is the recommended analytical technique for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound in complex matrices.[7][8] This technique offers high selectivity through Multiple Reaction Monitoring (MRM), which minimizes the impact of co-eluting interfering compounds. High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be used, but may be more susceptible to interference.[9]
Q4: How can I minimize matrix effects during my analysis?
A4: Effective sample preparation is crucial to minimize matrix effects. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex extracts like those from Aloe vera. Alternatively, liquid-liquid extraction (LLE) can be employed. A dilute-and-shoot approach may be faster but is more prone to matrix effects and may require the use of a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Overloading of the analytical column. | 1. Adjust the mobile phase pH with a suitable acid (e.g., formic acid) to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Reduce the injection volume or dilute the sample. |
| Inaccurate Quantification / Poor Reproducibility | 1. Significant matrix effects. 2. Analyte degradation. 3. Inconsistent sample preparation. | 1. Implement a more rigorous sample cleanup method like SPE. Use a matrix-matched calibration curve or an internal standard. 2. Ensure samples are stored at low temperatures and processed quickly. Consider adding a preservative if enzymatic degradation is suspected. 3. Standardize all sample preparation steps and ensure complete solvent evaporation and reconstitution. |
| Co-elution with Interfering Peaks | 1. Insufficient chromatographic resolution. 2. Presence of isomeric compounds. | 1. Optimize the gradient elution profile of your HPLC method. Experiment with different mobile phase compositions or a column with a different stationary phase. 2. Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. Optimize MS/MS fragmentation to find unique transitions for this compound. |
| Low Signal Intensity | 1. Inefficient extraction from the matrix. 2. Ion suppression due to matrix components. 3. Suboptimal MS parameters. | 1. Optimize the extraction solvent and method (e.g., ultrasound-assisted extraction). 2. Improve sample cleanup to remove ion-suppressing agents. 3. Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analyte. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to remove polar and non-polar interferences from an Aloe vera extract.
-
Sample Pre-treatment: Lyophilize the Aloe vera gel or leaf extract. Reconstitute a known amount (e.g., 100 mg) in 10 mL of 50% methanol in water. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 5 mL of the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute the this compound and other chromones with 5 mL of 80% methanol in water.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification Method
This method provides a starting point for the quantification of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): [M+H]⁺ = 397.1
-
Product Ions (for quantification and qualification): To be determined by direct infusion of a standard. Potential fragments could involve the loss of water or parts of the glucosyl moiety.
-
-
MS Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Nebulizer Gas: 40 psi
-
Drying Gas Flow: 10 L/min
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, n=3) |
| Dilute-and-Shoot | 98.2 | -45.3 (Ion Suppression) | 12.5% |
| Liquid-Liquid Extraction (LLE) | 85.7 | -15.8 (Ion Suppression) | 6.2% |
| Solid-Phase Extraction (SPE) | 92.5 | -5.1 (Minimal Effect) | 3.1% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 8% |
| Accuracy (Recovery) | 95-105% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GC/MS evaluation of the composition of the Aloe vera gel and extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 8-C-Glucosyl-(R)-aloesol Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-C-Glucosyl-(R)-aloesol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a C-glucosyl chromone, a type of bioactive compound naturally found in Aloe barbadensis Miller.[1] It is recognized for its potential anti-inflammatory properties and its ability to inhibit tyrosinase activity.[1][2]
Q2: How should this compound be stored?
For long-term stability, it is recommended to store this compound as a solid at -20°C. Once dissolved in a solvent, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the best solvent for dissolving this compound for in vitro experiments?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro cell-based and enzyme assays. For final assay concentrations, the DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. Always test the tolerance of your specific cell line or assay to the final DMSO concentration.
Q4: What are the typical working concentrations for this compound in in vitro assays?
The optimal working concentration of this compound will vary depending on the specific assay and cell type. Based on studies of related C-glucosyl chromones and aloesin, a starting point for concentration-response experiments could range from 1 µM to 100 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Experimental Protocols & Troubleshooting Guides
Tyrosinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.8).
-
Mushroom Tyrosinase: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 20-30 units/mL.
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in phosphate buffer. A common starting concentration is 2 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of this compound (diluted from the stock solution) to the sample wells. For the control wells, add 20 µL of DMSO.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of L-DOPA at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Dixon plots. A related compound, aloesin, has been identified as a noncompetitive tyrosinase inhibitor.[1]
-
Troubleshooting Guide: Tyrosinase Inhibition Assay
| Problem | Possible Cause | Solution |
| High background absorbance | L-DOPA auto-oxidation. | Prepare the L-DOPA solution fresh before each experiment. Keep the solution protected from light. |
| No or low enzyme activity | Inactive enzyme. | Ensure the tyrosinase has been stored correctly and has not expired. Test the enzyme activity with a known inhibitor as a positive control. |
| Precipitation of the compound | Poor solubility at the tested concentration. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is not causing precipitation. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure consistent mixing. Maintain a stable temperature throughout the assay. |
In Vitro Anti-Inflammatory Assay (General Protocol)
This generalized protocol can be adapted to assess the anti-inflammatory effects of this compound in a cell-based model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Detailed Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Before performing the anti-inflammatory assay, determine the non-toxic concentrations of this compound on RAW 264.7 cells.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24 hours.
-
Perform an MTT assay to assess cell viability and determine the highest concentration that does not significantly affect cell viability.
-
-
Anti-Inflammatory Assay (Nitric Oxide Production):
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Further investigation can include measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA, or analyzing the expression of inflammatory mediators (e.g., iNOS, COX-2) in cell lysates by Western blot or RT-qPCR.
-
Troubleshooting Guide: In Vitro Anti-Inflammatory Assay
| Problem | Possible Cause | Solution |
| High cell death in treated wells | Compound is cytotoxic at the tested concentrations. | Perform a thorough dose-response cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range. |
| No inhibition of inflammatory markers | Compound is not active under the assay conditions or the concentration is too low. | Increase the concentration of this compound (within the non-toxic range). Verify the activity of a known anti-inflammatory drug as a positive control. |
| High variability between replicates | Inconsistent cell seeding, treatment, or LPS stimulation. | Ensure a homogenous cell suspension before seeding. Use precise pipetting techniques. Ensure the LPS stock is well-mixed. |
| Low or no response to LPS | LPS is inactive or cells are unresponsive. | Use a new batch of LPS. Check the passage number of the cells, as high passage numbers can lead to reduced responsiveness. |
Signaling Pathways and Visualization
Natural compounds with anti-inflammatory properties often exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. While the specific pathways affected by this compound are not yet fully elucidated, the following diagrams illustrate these general pathways, which are common targets for investigation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Validation & Comparative
In Vivo Depigmenting Effects of 8-C-Glucosyl-(R)-aloesol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo depigmenting effects of 8-C-Glucosyl-(R)-aloesol and other well-established skin lightening agents. This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in the field of dermatology and cosmetology.
While in vivo validation of the depigmenting effects of this compound is not extensively documented in publicly available literature, its aglycone form, aloesin, has been studied for its effects on hyperpigmentation. Aloesin, a natural hydroxymethyl chromone isolated from the Aloe vera plant, has been shown to competitively inhibit tyrosinase, a key enzyme in melanin synthesis.[1][2][3][4] One in vivo study on UV-induced hyperpigmentation demonstrated that aloesin can suppress pigmentation.[5] This guide will leverage the available data on aloesin as a proxy for this compound and compare its potential with established depigmenting agents: hydroquinone, arbutin, kojic acid, azelaic acid, and raspberry ketone.
Comparative Efficacy of Depigmenting Agents
The following table summarizes the in vivo depigmenting efficacy of various agents based on available data from animal models and human clinical trials.
| Agent | In Vivo Model | Concentration/Dosage | Key Findings |
| Aloesin (as a proxy for this compound) | Human (UV-induced hyperpigmentation) | Not specified | Suppressed pigmentation by 34% compared to control.[5] |
| Hydroquinone | Human (Melasma) | 4% cream | Significant reduction in Melasma Area and Severity Index (MASI) score. Considered a gold standard but with potential side effects.[6][7][8] |
| Arbutin | Human (Melasma) | 3% lotion, milky lotion, and cream | 71.4% of patients showed slight to moderate improvement after 12 weeks. |
| 3D Human Skin Model | 250 µ g/tissue | Reduced melanin synthesis to 40% of the control. | |
| Kojic Acid | Human (Facial Melasma) | 0.75% cream (with 2.5% Vitamin C) | Showed comparable efficacy to 4% hydroquinone in some studies. |
| Azelaic Acid | Human (Melasma) | 20% cream | Showed a significant reduction in MASI score, in some cases more effective than 4% hydroquinone.[3][4] |
| Raspberry Ketone | Mouse | 0.2% and 2% gel | Significantly increased skin whitening within one week. |
| Zebrafish | 300 µM | Caused a degree of transparency comparable to the standard depigmenting agent, 1-phenyl-2-thiourea (PTU). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the depigmenting effects of compounds in common in vivo models.
Zebrafish Depigmentation Assay
The zebrafish model offers a rapid and effective in vivo system for screening depigmenting agents.
Protocol:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Compound Exposure: At approximately 9-12 hours post-fertilization (hpf), place embryos in multi-well plates containing embryo medium. Add the test compound (e.g., this compound) and control substances at various concentrations. A known tyrosinase inhibitor like 1-phenyl-2-thiourea (PTU) is often used as a positive control.
-
Incubation: Incubate the embryos at 28.5°C for a designated period, typically up to 72 hpf.
-
Phenotypic Evaluation: At the end of the incubation period, observe the pigmentation of the zebrafish larvae under a stereomicroscope. The degree of pigmentation can be qualitatively assessed and scored.
-
Melanin Quantification:
-
Homogenize a pool of larvae in a suitable buffer.
-
Solubilize the melanin pellet in NaOH at an elevated temperature.
-
Measure the absorbance of the supernatant at 405 nm.
-
Calculate the melanin content relative to a standard curve of synthetic melanin and normalize to the total protein content.[1]
-
-
Tyrosinase Activity Assay:
-
Prepare a lysate from a pool of larvae.
-
Incubate the lysate with L-DOPA as a substrate.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Calculate the tyrosinase activity and normalize to the total protein content.
-
Zebrafish Depigmentation Assay Workflow
Mouse Model for Skin Whitening Evaluation
The mouse model is a mammalian system that provides data more directly translatable to human applications.
Protocol:
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6) to laboratory conditions for at least one week.
-
UVB-Induced Hyperpigmentation (Optional): To induce hyperpigmentation, expose a defined area on the dorsal skin of the mice to UVB radiation.
-
Topical Application: Prepare formulations of the test compound (e.g., this compound) and control substances in a suitable vehicle (e.g., a cream or gel base). Apply a defined amount of the formulation to the designated skin area daily for a period of several weeks.
-
Skin Lightening Measurement:
-
Use a chromameter or a Mexameter® to measure the skin color (L* value for lightness) at regular intervals.
-
Take standardized digital photographs of the application site for visual assessment.
-
-
Histological Analysis:
-
At the end of the study, collect skin biopsies from the treated areas.
-
Perform Fontana-Masson staining to visualize melanin distribution in the epidermis.
-
-
Biochemical Analysis:
-
Homogenize skin tissue samples.
-
Measure tyrosinase activity and melanin content as described in the zebrafish protocol.
-
Mouse Skin Whitening Evaluation Workflow
Signaling Pathways in Melanogenesis
The depigmenting effects of the compared agents are primarily mediated through the inhibition of tyrosinase and modulation of signaling pathways that regulate its expression and activity. The two major pathways are the cAMP/PKA/CREB pathway and the MAPK/ERK pathway.
cAMP/PKA/CREB Signaling Pathway
This pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Many depigmenting agents are thought to interfere with this pathway at various levels.
cAMP/PKA/CREB Signaling Pathway in Melanogenesis
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) branch, also plays a crucial role in regulating melanogenesis. Activation of receptor tyrosine kinases (RTKs) by growth factors can trigger a signaling cascade that leads to the phosphorylation and activation of ERK. Phosphorylated ERK can then phosphorylate MITF, leading to its degradation and subsequent downregulation of melanogenic gene expression. Some depigmenting agents may exert their effects by modulating this pathway.
MAPK/ERK Signaling Pathway in Melanogenesis Regulation
Conclusion
While direct in vivo evidence for the depigmenting effects of this compound is currently limited, the available data on its aglycone, aloesin, suggests a potential role in hyperpigmentation treatment through tyrosinase inhibition. This comparative guide highlights the need for further in vivo studies to validate the efficacy and determine the optimal application of this compound. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting future research in this area. A thorough investigation of this compound's interaction with the key melanogenesis signaling pathways will be crucial in establishing its position among the existing and emerging depigmenting agents.
References
- 1. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aloesin on melanogenesis in pigmented skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
A Comparative Analysis of 8-C-Glucosyl-(R)-aloesol and Aloesin as Tyrosinase Inhibitors
In the quest for effective and safe skin lightening agents, researchers have turned their attention to natural compounds that can inhibit tyrosinase, the key enzyme in melanin synthesis. Among these, compounds isolated from the Aloe plant, notably 8-C-Glucosyl-(R)-aloesol and aloesin, have emerged as promising candidates. This guide provides a comparative analysis of their efficacy as tyrosinase inhibitors, supported by available experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Quantitative Comparison of Tyrosinase Inhibition
The following table summarizes the available quantitative data on the tyrosinase inhibitory activity of this compound and aloesin. It is important to note that a direct comparative study under identical experimental conditions has not been identified in the reviewed literature. The data presented is compiled from various sources, which may account for variations in reported values.
| Parameter | This compound | Aloesin | Reference Compound (Kojic Acid) |
| IC50 Value | Data not available in reviewed literature | 0.1 mM (human tyrosinase), 108.62 µg/mL (mushroom tyrosinase)[1][2] | ~19.5 µM[3] |
| Inhibition Type | Data not available in reviewed literature | Competitive or Noncompetitive (reports vary)[1][4][5] | Competitive |
| Inhibition Constant (Ki) | Data not available in reviewed literature | 5.3 mM (noncompetitive)[1] | Data not available for direct comparison |
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, a common method for evaluating the efficacy of tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay
1. Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (typically pH 6.8)
-
Test compounds (this compound, aloesin) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid as a positive control
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in the appropriate solvent.
3. Assay Procedure:
-
To each well of a 96-well plate, add the test compound solution, phosphate buffer, and tyrosinase solution.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[6][7]
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 20-30 minutes) using a microplate reader.[8]
4. Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism of Action
To understand how these inhibitors function, it is crucial to visualize the experimental workflow and the biochemical pathway they target.
Caption: Experimental workflow for a tyrosinase inhibition assay.
The process of melanogenesis is a complex signaling cascade. Both this compound and aloesin exert their effects by directly targeting the tyrosinase enzyme within this pathway.
Caption: Simplified melanogenesis signaling pathway and the point of inhibition.
Discussion and Conclusion
Aloesin has been the subject of more extensive research regarding its tyrosinase inhibitory properties. Studies have reported varying mechanisms of inhibition, with some identifying it as a competitive inhibitor and others as a noncompetitive inhibitor.[1][4][5] This discrepancy could be attributed to different experimental conditions or the source of the tyrosinase enzyme used (e.g., mushroom vs. human).
Unfortunately, there is a significant lack of publicly available data on the tyrosinase inhibitory activity of this compound. While it has been identified as a tyrosinase inhibitor isolated from Aloe, its IC50 value and kinetic parameters have not been reported in the reviewed literature.[2][9]
References
- 1. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 8-C-Glucosyl-(R)-aloesol and Hydroquinone in the Reduction of Melanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 8-C-Glucosyl-(R)-aloesol, a naturally derived chromone, and hydroquinone, a widely used synthetic depigmenting agent, in the reduction of melanin synthesis. This analysis is based on available in vitro experimental data to assist researchers and professionals in drug development in understanding the mechanisms and potential applications of these compounds.
Mechanism of Action and Efficacy
Melanin synthesis, or melanogenesis, is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase. Inhibition of this enzyme is a key strategy for the development of skin lightening agents. Both this compound and hydroquinone exert their effects on melanin production primarily through the inhibition of tyrosinase, albeit through different mechanisms.
Hydroquinone is a well-established tyrosinase inhibitor that acts as a substrate for the enzyme, thereby competitively inhibiting the oxidation of tyrosine.[1][2] It also suppresses other metabolic processes within melanocytes and can lead to selective cytotoxicity to these cells.[2][3]
This compound , a chromone isolated from Aloe barbadensis Miller, is part of a class of compounds known for their tyrosinase inhibiting properties.[4][5] While direct inhibitory data for this compound is limited, studies on the closely related compound aloesin demonstrate a non-competitive inhibition of tyrosinase.[4][6] This suggests that it binds to a site on the enzyme different from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Quantitative Comparison of Tyrosinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the available IC50 values for the inhibition of mushroom tyrosinase by aloesin derivatives and hydroquinone. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Source Organism | IC50 Value | Notes |
| Aloesin Derivative (unspecified) | Aloe vera | 9.8 ± 0.9 µM | A reversible-competitive inhibitor.[7] |
| Aloesin | Aloe barbadensis Miller | 108.62 µg/mL (approx. 274 µM) | Identified as a noncompetitive tyrosinase inhibitor.[4][5] |
| Hydroquinone | Not specified | 22.78 ± 0.16 µM | A potent tyrosinase inhibitor.[5] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a common method to screen for potential melanogenesis inhibitors.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase. Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm.
General Protocol:
-
Reagents: Mushroom tyrosinase solution, L-DOPA solution (substrate), phosphate buffer (pH 6.8), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and mushroom tyrosinase solution.
-
Initiate the reaction by adding the L-DOPA solution.
-
Incubate the plate at a specific temperature (e.g., 37°C).
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Melanin Content Assay in B16 Melanoma Cells
This cell-based assay evaluates the effect of a test compound on melanin production in a cellular context.
Principle: B16 melanoma cells are murine-derived cells that produce melanin. The amount of melanin produced by these cells after treatment with a test compound can be quantified.
General Protocol:
-
Cell Culture: Culture B16 melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). In some experiments, melanogenesis can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH).
-
Melanin Extraction:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a solution of NaOH (e.g., 1N NaOH) and heat at a specific temperature (e.g., 80°C) to solubilize the melanin.
-
-
Quantification: Measure the absorbance of the melanin extract at 405 nm using a microplate reader. The melanin content is typically normalized to the total protein content of the cells.
-
Data Analysis: The percentage of melanin inhibition is calculated relative to the untreated control cells.
Signaling Pathways in Melanogenesis
The production of melanin is regulated by a complex signaling cascade. The diagram below illustrates the primary pathway involved and the point of intervention for tyrosinase inhibitors.
Caption: The α-MSH signaling pathway leading to melanin synthesis and the point of tyrosinase inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and comparing the efficacy of melanin-reducing compounds.
Caption: A generalized workflow for the in vitro and cell-based evaluation of tyrosinase inhibitors.
Conclusion
Both hydroquinone and chromones derived from Aloe, such as this compound and aloesin, demonstrate inhibitory effects on tyrosinase, the rate-limiting enzyme in melanogenesis. Hydroquinone acts as a competitive inhibitor, while available data on the related compound aloesin suggests a non-competitive mechanism for this class of chromones.
Based on the limited available data, some aloesin derivatives show comparable or even more potent tyrosinase inhibition (IC50 of 9.8 µM) than hydroquinone (IC50 of 22.78 µM). However, other derivatives like aloesin itself show significantly lower potency. This highlights the importance of the specific molecular structure of the chromone in determining its inhibitory activity.
Further research is required to directly compare the efficacy and safety profiles of this compound and hydroquinone in robust cellular and in vivo models. The development of potent and safe tyrosinase inhibitors from natural sources like Aloe vera remains a promising area for dermatological and cosmetic applications. Professionals in drug development are encouraged to consider the mechanistic differences and the potential for synergistic effects when formulating novel depigmenting agents.
References
- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research progress in melanogenesis signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antioxidant Capacity: 8-C-Glucosyl-(R)-aloesol in Context with Vitamins C and E
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of 8-C-Glucosyl-(R)-aloesol against the well-established antioxidants, Vitamin C and Vitamin E. Due to a lack of direct comparative studies on this compound, this report summarizes the available quantitative data for Vitamins C and E and places the potential antioxidant activity of this compound within the broader context of its chemical class, the flavonoids.
Executive Summary
Data Presentation: Antioxidant Capacity of Vitamin C and Vitamin E
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vitamin C (Ascorbic Acid) and Vitamin E (α-tocopherol) from various studies using the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | Assay | IC50 (µg/mL) | Reference |
| Vitamin C | DPPH | 2.83 ± 0.69 | [1] |
| ABTS | 1.03 ± 0.25 | [1] | |
| Vitamin E | DPPH | 42.86 | [2] |
| ABTS | Data not readily available |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of a compound. The procedure is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., this compound, Vitamin C, Vitamin E)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test samples: The test compound and standard antioxidant are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to a specific volume of the sample solutions in a microplate well or cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: The test compound and standard antioxidant are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant capacity is expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Antioxidant Mechanisms
Flavonoid Antioxidant Mechanism (as a proxy for this compound)
Flavonoids, including compounds like this compound, are known to exert their antioxidant effects through multiple mechanisms. These include direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. A key pathway involved is the Keap1-Nrf2-ARE signaling pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant and cytoprotective genes.
References
A Comparative Guide to the Potential Synergistic Effects of 8-C-Glucosyl-(R)-aloesol with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 8-C-Glucosyl-(R)-aloesol with other natural compounds is not currently available in peer-reviewed literature. This guide presents a comparative analysis of potential synergistic combinations based on the known biological activities and mechanisms of action of structurally related compounds found in Aloe vera and other well-researched natural products. The proposed synergies are hypothetical and intended to provide a scientific basis for future research.
Introduction
This compound is a bioactive C-glucosyl chromone isolated from Aloe vera. While its individual biological activities are under investigation, related compounds from Aloe vera, such as aloesin, have demonstrated notable anti-inflammatory and antioxidant properties. This guide explores the potential for this compound to act synergistically with other natural compounds to enhance these therapeutic effects. The proposed combinations are based on complementary mechanisms of action that could lead to more potent and multifaceted therapeutic strategies.
Core Biological Activities of Aloe Vera Chromones
Research on C-glucosyl chromones from Aloe vera, particularly aloesin, has elucidated key mechanisms of action that suggest potential for synergistic interactions.
-
Anti-inflammatory Activity: Aloesin has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is achieved through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, aloesin can reduce the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4][5]
-
Antioxidant Activity: Chromones from Aloe vera exhibit significant antioxidant and radical scavenging activities.[6][7][8] They can directly neutralize reactive oxygen species (ROS) and have been shown to reduce lipid peroxidation.[6][8] This antioxidant action is crucial in mitigating the cellular damage caused by oxidative stress, which is implicated in numerous chronic diseases.
Proposed Synergistic Combinations
This section outlines potential synergistic pairings of this compound with other natural compounds, based on a convergence of their anti-inflammatory and antioxidant pathways.
With Curcumin (from Curcuma longa)
Rationale for Synergy: Curcumin is a well-established anti-inflammatory and antioxidant agent. Its primary mechanism involves the inhibition of the NF-κB pathway, but it also modulates other targets, including activator protein-1 (AP-1) and peroxisome proliferator-activated receptor-gamma (PPAR-γ). A combination with this compound could result in a more comprehensive blockade of inflammatory signaling.
Data Presentation:
| Compound | Primary Anti-inflammatory Target(s) | Primary Antioxidant Mechanism | Potential Synergistic Outcome |
| This compound (proposed) | NF-κB, MAPK | Direct ROS scavenging | Broad-spectrum inhibition of inflammatory pathways and enhanced antioxidant protection. |
| Curcumin | NF-κB, AP-1, PPAR-γ, STAT3 | Induction of antioxidant enzymes (e.g., Nrf2 pathway), direct ROS scavenging | Multi-nodal suppression of inflammation and amplified antioxidant response. |
With Resveratrol (from grapes and berries)
Rationale for Synergy: Resveratrol is known for its potent antioxidant and anti-inflammatory effects, primarily through the activation of Sirtuin 1 (SIRT1), which in turn deacetylates and inactivates NF-κB. This mechanism is distinct from the direct inhibition of IκBα phosphorylation, a mechanism suggested for some chromones. Combining these two could provide a dual-pronged attack on NF-κB activation.
Data Presentation:
| Compound | Primary Anti-inflammatory Target(s) | Primary Antioxidant Mechanism | Potential Synergistic Outcome |
| This compound (proposed) | NF-κB, MAPK | Direct ROS scavenging | Inhibition of pro-inflammatory gene expression and reduction of oxidative damage. |
| Resveratrol | SIRT1 activation, NF-κB inhibition, COX-1/2 inhibition | Nrf2 activation, direct ROS scavenging | Enhanced anti-inflammatory effect through complementary NF-κB inhibition and bolstered cellular antioxidant defenses. |
With Epigallocatechin Gallate (EGCG) (from green tea)
Rationale for Synergy: EGCG is a potent antioxidant that also exhibits significant anti-inflammatory properties by inhibiting the NF-κB and MAPK pathways. Its synergistic potential with this compound lies in the possibility of targeting different components or upstream activators of these pathways, leading to a more profound and sustained anti-inflammatory response.
Data Presentation:
| Compound | Primary Anti-inflammatory Target(s) | Primary Antioxidant Mechanism | Potential Synergistic Outcome |
| This compound (proposed) | NF-κB, MAPK | Direct ROS scavenging | Reduction of inflammatory mediators and protection against oxidative stress. |
| Epigallocatechin Gallate (EGCG) | NF-κB, MAPK, AP-1 | Potent direct ROS scavenging, chelation of metal ions | Comprehensive suppression of inflammatory signaling and superior antioxidant capacity. |
Experimental Protocols
To validate the proposed synergistic effects, the following experimental methodologies are suggested.
In Vitro Anti-inflammatory Synergy Assay
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Methodology:
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound, the selected natural compound (Curcumin, Resveratrol, or EGCG), and their combinations for 2 hours.
-
Induce inflammation by treating cells with LPS (1 µg/mL) for 24 hours.
-
Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess assay.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
Analyze the expression of iNOS and COX-2 proteins in cell lysates via Western blotting.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vitro Antioxidant Synergy Assay
-
Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant activity (CAA) assay.
-
Methodology (DPPH Assay):
-
Prepare solutions of this compound, the selected natural compound, and their combinations at various concentrations.
-
Mix the test solutions with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 values.
-
Analyze the interaction using isobolographic analysis.
-
-
Methodology (CAA Assay):
-
Culture HepG2 cells and seed in a 96-well plate.
-
Load cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat cells with this compound, the selected natural compound, and their combinations.
-
Induce oxidative stress using a peroxyl radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time.
-
Calculate the CAA value and assess for synergistic interactions.
-
Mandatory Visualizations
Caption: Proposed synergistic anti-inflammatory mechanism.
Caption: Workflow for in vitro synergy analysis.
References
- 1. What are the research findings on Aloesin's anti - inflammatory effects? - Blog [timyeehealth.com]
- 2. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aloesin as a medical food ingredient for systemic oxidative stress of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for 8-C-Glucosyl-(R)-aloesol
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of three modern extraction techniques—Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE)—for the isolation of 8-C-Glucosyl-(R)-aloesol, a bioactive chromone found in Aloe vera. This comparison is based on currently available data for similar compounds and general principles of these extraction methods.
Quantitative Performance Comparison
The selection of an extraction technique often involves a trade-off between yield, purity, speed, and environmental impact. The following table summarizes the expected performance of MAE, UAE, and SFE for the extraction of this compound from Aloe vera.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | High | Moderate to High | Moderate |
| Purity of Extract | Moderate | Moderate | High (with optimization) |
| Extraction Time | Very Short (minutes) | Short (minutes to hours) | Moderate (hours) |
| Solvent Consumption | Low to Moderate | Low to Moderate | Low (CO2 is recycled) |
| Selectivity | Moderate | Moderate | High |
| Cost (Initial) | Moderate | Low to Moderate | High |
| Environmental Impact | Low (due to reduced solvent and energy) | Low | Very Low (uses non-toxic CO2) |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and raw material characteristics.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction.
Materials and Equipment:
-
Dried and powdered Aloe vera leaf material
-
Extraction solvent (e.g., 70% ethanol in water)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Mix the powdered Aloe vera material with the extraction solvent in a microwave-safe vessel. A solid-to-liquid ratio of 1:20 (g/mL) is a common starting point.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters:
-
Microwave power: 300-800 W
-
Temperature: 60-80 °C
-
Extraction time: 5-15 minutes
-
-
After extraction, allow the mixture to cool.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be further purified to isolate this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.
Materials and Equipment:
-
Dried and powdered Aloe vera leaf material
-
Extraction solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Combine the powdered Aloe vera material and the extraction solvent in a suitable vessel. A solid-to-liquid ratio of 1:20 (g/mL) is recommended.
-
Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Set the extraction parameters:
-
Ultrasonic frequency: 20-40 kHz
-
Temperature: 40-60 °C
-
Extraction time: 20-60 minutes
-
-
Following extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.
-
Remove the solvent from the extract using a rotary evaporator.
-
The concentrated extract is then ready for further purification steps.
Supercritical Fluid Extraction (SFE) Protocol
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of the supercritical fluid can be tuned for selective extraction.
Materials and Equipment:
-
Dried and powdered Aloe vera leaf material
-
Supercritical fluid extraction system
-
CO2 cylinder
-
Co-solvent (e.g., ethanol or methanol)
-
Collection vessel
Procedure:
-
Load the powdered Aloe vera material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to a supercritical state.
-
Introduce the supercritical CO2 into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 200-400 bar
-
Temperature: 40-60 °C
-
CO2 flow rate: 2-5 mL/min
-
Co-solvent: 5-15% ethanol (to enhance the extraction of the polar this compound)
-
-
The supercritical fluid containing the extracted compounds is then passed through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
Visualizations
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified mechanisms of MAE, UAE, and SFE.
A Mechanistic Showdown: 8-C-Glucosyl-(R)-aloesol Versus Other C-Glycosyl Flavonoids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the mechanistic properties of 8-C-Glucosyl-(R)-aloesol and other notable C-glycosyl flavonoids. This document synthesizes available experimental data to offer an objective overview of their biological activities, focusing on tyrosinase inhibition, antioxidant capacity, and anti-inflammatory effects.
Introduction to C-Glycosyl Flavonoids
C-glycosyl flavonoids are a distinct class of flavonoids characterized by a sugar moiety linked directly to the flavonoid aglycone via a carbon-carbon (C-C) bond. This structural feature confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycosyl counterparts, leading to potentially different pharmacokinetic profiles and biological activities. This guide focuses on this compound, a chromone derivative found in Aloe vera, and compares its known mechanistic aspects with those of more extensively studied C-glycosyl flavonoids such as vitexin, isovitexin, orientin, and isoorientin.
Comparative Analysis of Biological Activities
While direct comparative studies with quantitative data for this compound are limited in the current scientific literature, this section outlines the known mechanistic details for this compound and provides a quantitative comparison for other prominent C-glycosyl flavonoids.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders.
This compound: One study that isolated this compound from Aloe barbadensis Miller also examined its inhibitory effect on mushroom tyrosinase.[1] However, a specific IC50 value for this compound was not provided, though the IC50 for the related compound aloesin was reported as 108.62 µg/mL, indicating it to be a noncompetitive inhibitor.[1] The lack of a reported IC50 value for this compound in this study suggests it may be a less potent inhibitor than aloesin.
Other C-Glycosyl Flavonoids: In contrast, quantitative data for other C-glycosyl flavonoids are available. For instance, puerarin (daidzein-8-C-glucoside) has been identified as a major compound in Puerariae lobatae radix with tyrosinase inhibitory activity.[2] A comparative study on various flavonoids revealed that swertiajaponin (6-C-β-d-glucopyranosyl-7-O-methylluteolin) exhibited potent mushroom tyrosinase inhibitory activity with an IC50 value of 43.47 μM, comparable to the well-known inhibitor kojic acid (IC50 = 41.26 μM).[2]
| Compound | Aglycone | Glycosylation Position | Tyrosinase Inhibition IC50 (µM) | Type of Inhibition |
| This compound | Aloesol (Chromone) | 8-C | Data not available | Data not available |
| Puerarin | Daidzein | 8-C | Data not available in cited text | Data not available in cited text |
| Swertiajaponin | Luteolin | 6-C | 43.47 | Data not available in cited text |
| Luteolin 5-O-β-d-glucopyranoside | Luteolin | 5-O | 2.95 ± 0.11 (for L-tyrosine) | Competitive |
| Luteolin | Luteolin | - | 17.40 ± 0.62 (for L-tyrosine) | Noncompetitive |
| Kojic Acid (Reference) | - | - | 9.78 ± 0.12 (for L-tyrosine) | Competitive |
Table 1: Comparative Tyrosinase Inhibitory Activity of Selected Flavonoids. Note that Luteolin 5-O-β-d-glucopyranoside is an O-glycoside included for comparison of the effect of glycosylation.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key mechanism underlying many of their beneficial effects. C-glycosylation can influence this activity.
This compound: Specific quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH or ABTS assays, are not readily available in the reviewed literature. However, related compounds from Aloe vera, such as aloesin, have demonstrated robust antioxidant properties.[3]
Other C-Glycosyl Flavonoids: Studies have shown that the antioxidant activity of C-glycosyl flavonoids is influenced by the structure of the aglycone and the position of the glycosylation. For instance, orientin (luteolin-8-C-glucoside) has been reported to have higher in vivo antioxidant activity than vitexin (apigenin-8-C-glucoside), which is attributed to the additional hydroxyl group in the B-ring of luteolin.[4] A theoretical study comparing vitexin and isovitexin (apigenin-6-C-glucoside) found their antioxidant capacities to be comparable, with apparent rate constants of 1.45 × 10³ M⁻¹s⁻¹ for vitexin and 4.78 × 10³ M⁻¹s⁻¹ for isovitexin against the OOH radical.[5]
| Compound | Aglycone | Glycosylation Position | Antioxidant Activity (DPPH IC50) |
| This compound | Aloesol (Chromone) | 8-C | Data not available |
| Vitexin | Apigenin | 8-C | Data not available in cited text |
| Isovitexin | Apigenin | 6-C | Data not available in cited text |
| Orientin | Luteolin | 8-C | Data not available in cited text |
| Isoorientin | Luteolin | 6-C | Data not available in cited text |
Table 2: Comparative Antioxidant Activity of Selected C-Glycosyl Flavonoids. The lack of standardized reporting across different studies makes direct quantitative comparison challenging.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways.
This compound: While a related compound, 8-[C-beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2- [(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone, isolated from Aloe barbadensis, demonstrated topical anti-inflammatory activity equivalent to hydrocortisone in a mouse ear model, specific mechanistic data on this compound's effect on inflammatory pathways like NF-κB is not available.[6] Aloesin has been shown to suppress inflammation by inhibiting cyclooxygenase-2 (COX-2).[3]
Other C-Glycosyl Flavonoids: Many C-glycosyl flavonoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[7] The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines and enzymes.[8][9] For example, vitexin has been shown to have protective effects against oxidative stress and inflammation, in part through the activation of the AMPK/GSK3β signaling pathway.
Signaling Pathways
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the tyrosinase inhibitory activity of compounds.[1]
-
Preparation of Solutions:
-
Mushroom tyrosinase solution (250 U/mL) in phosphate buffer (100 mM, pH 6.8).
-
L-DOPA substrate solution (0.19 mg/mL) in phosphate buffer.
-
Test compounds (including this compound and other C-glycosyl flavonoids) and a positive control (e.g., kojic acid) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 80 µL of each test compound dilution is pre-incubated with 40 µL of the tyrosinase solution at 25°C for 10 minutes.
-
The enzymatic reaction is initiated by adding 80 µL of the L-DOPA substrate solution to each well.
-
After a 10-minute incubation at 25°C, the absorbance is measured at 492 nm using a microplate reader.
-
A blank control (buffer instead of enzyme) and a negative control (solvent instead of test compound) are included.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
NF-κB Luciferase Reporter Assay
This protocol provides a method to assess the anti-inflammatory activity of C-glycosyl flavonoids by measuring their effect on NF-κB activation.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in a 96-well plate and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound, vitexin) for 1 hour.
-
NF-κB activation is then induced by stimulating the cells with an agonist such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) for 6 hours.
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
-
Data Analysis:
-
The inhibitory effect of the test compounds on NF-κB activation is expressed as the percentage of inhibition relative to the stimulated control (cells treated with TNF-α/LPS alone).
-
IC50 values can be calculated from the dose-response curves.
-
Conclusion
This compound is a C-glycosyl chromone with potential biological activities, including tyrosinase inhibition and anti-inflammatory effects, as suggested by studies on related compounds from Aloe vera. However, a significant gap exists in the scientific literature regarding specific quantitative data on its bioactivity, which hinders a direct and robust comparison with other well-characterized C-glycosyl flavonoids like vitexin and orientin.
The available evidence indicates that C-glycosyl flavonoids, in general, are a promising class of compounds with diverse pharmacological properties. Their enhanced stability due to the C-C glycosidic bond makes them attractive candidates for further investigation in drug discovery and development. Future research should focus on conducting direct comparative studies to elucidate the specific mechanisms and quantify the bioactivities of this compound to fully understand its therapeutic potential relative to other members of this flavonoid subclass. This will require the generation of quantitative data, such as IC50 values, from standardized bioassays to enable a comprehensive and objective comparison.
References
- 1. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiinflammatory C-glucosyl chromone from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Reproducibility of Published Findings on the Bioactivity of 8-C-Glucosyl-(R)-aloesol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published bioactivity of 8-C-Glucosyl-(R)-aloesol, a C-glucosyl chromone isolated from Aloe vera. Due to a scarcity of comprehensive studies on this specific compound, this guide also includes data on closely related analogs and general bioactivities associated with the chromone chemical class to provide a broader context for its potential therapeutic applications.
Summary of Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and its close structural analogs. Direct studies on a wide range of biological activities for this compound are limited in publicly available literature.
| Bioactivity | Compound | Test System | Result |
| Anti-inflammatory | 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone (a close analog) | Topical, mouse ear | Equivalent activity to 200 μ g/ear of hydrocortisone[1][2][3] |
| BACE1 Inhibition | This compound (Compound 5 ) | In vitro enzymatic assay | Investigated, but specific IC50 not detailed in abstract[4][5] |
| BACE1 Inhibition | Aloeresin D (Compound 1 ) | In vitro enzymatic assay | IC50: 39.0 µM[4][5] |
| BACE1 Inhibition | C-2'-decoumaroyl-aloeresin G (Compound 8 ) | In vitro enzymatic assay | IC50: 20.5 µM[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Topical Anti-inflammatory Activity Assay
This protocol is based on the mouse ear edema model, a standard method for evaluating the topical anti-inflammatory effects of compounds.
1. Animal Model:
-
Male BALB/c mice are used.
2. Induction of Inflammation:
-
A solution of a phlogistic agent (e.g., croton oil) in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse to induce inflammation and edema.
3. Treatment:
-
The test compound, in this case, 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone, is dissolved in a vehicle and applied topically to the inflamed ear at a specific dose (e.g., 200 μ g/ear )[1][2][3].
-
A positive control group is treated with a known anti-inflammatory drug, such as hydrocortisone, at the same dose[1][2][3].
-
A control group receives only the vehicle.
4. Assessment of Edema:
-
After a specified period, the mice are sacrificed, and a standardized circular section is punched from both the treated and untreated ears.
-
The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated to determine the degree of edema.
5. Data Analysis:
-
The percentage inhibition of edema for the treated groups is calculated relative to the control group.
BACE1 (β-secretase) Inhibition Assay
This in vitro enzymatic assay quantifies the ability of a compound to inhibit the activity of the BACE1 enzyme, a key target in Alzheimer's disease research.
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
A specific BACE1 substrate, often a fluorescently labeled peptide that is cleaved by the enzyme.
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Test compounds (e.g., C-glucosyl chromones) dissolved in a suitable solvent (e.g., DMSO).
-
A known BACE1 inhibitor as a positive control.
-
A fluorometer to measure the enzymatic reaction.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound at various concentrations is pre-incubated with the BACE1 enzyme in the assay buffer for a defined period.
-
The enzymatic reaction is initiated by adding the BACE1 substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
3. Detection:
-
The cleavage of the fluorescent substrate by BACE1 results in an increase in fluorescence intensity.
-
The fluorescence is measured using a fluorometer at appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The percentage of BACE1 inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the BACE1 activity, is determined by plotting the percentage of inhibition against the compound concentration[4][5].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)
This assay is a common and straightforward method to assess the antioxidant capacity of a compound.
1. Reagents:
-
DPPH solution in a suitable solvent (e.g., methanol or ethanol).
-
Test compound dissolved in a suitable solvent.
-
A standard antioxidant (e.g., ascorbic acid or Trolox) as a positive control.
2. Procedure:
-
A specific volume of the test compound solution at different concentrations is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
3. Measurement:
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
4. Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
1. Cell Culture:
-
Adherent or suspension cells are cultured in appropriate media and conditions.
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach or stabilize overnight.
2. Treatment:
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Control wells with untreated cells and vehicle-treated cells are included.
3. MTT Incubation:
-
After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial dehydrogenases of viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
5. Measurement:
-
The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
6. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the bioactivity of this compound and related chromones.
Caption: Potential mechanism of anti-inflammatory action.
Caption: BACE1 inhibition by this compound.
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Antiinflammatory C-glucosyl chromone from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-C-Glucosyl-(R)-aloesol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-C-Glucosyl-(R)-aloesol, a bioactive chromone glycoside. While specific institutional protocols may vary, the following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to consult the Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS, researchers should treat the compound with a degree of caution appropriate for a novel chemical substance.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The primary principle of chemical waste disposal is to avoid release into the environment. Therefore, drain disposal of this compound is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) office.
1. Waste Identification and Segregation:
-
Treat as Chemical Waste: Unless confirmed to be non-hazardous by your institution's safety office, all this compound waste, including contaminated materials, should be treated as chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.
2. Waste Collection and Containment:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for their durability.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
3. Storage of Chemical Waste:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secure Storage: Ensure the container is tightly sealed to prevent spills or evaporation.
4. Arranging for Disposal:
-
Contact EHS: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department.
-
Professional Disposal: Chemical waste must be disposed of through a licensed and certified hazardous waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general laboratory waste management guidelines from various institutions form the basis of this disposal plan. These guidelines are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
It is imperative that all laboratory personnel receive training on proper chemical waste handling and disposal procedures to ensure a safe and compliant research environment. [1] Always prioritize safety and consult with your institution's safety professionals for guidance on specific disposal questions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
